3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
4-(1,2,3,4,5,6-hexahydroxyhexoxy)-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2 |
InChI Key |
PYUOYXPEAXAJQI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Biochemical Assay Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is a fully acetylated derivative of D-lactal, a disaccharide glycal composed of galactose and glucose.[1] Its protected hydroxyl groups enhance its stability and solubility in organic solvents, making it a valuable intermediate in carbohydrate chemistry.[1] This technical guide provides an in-depth overview of its properties and its application as a biochemical assay reagent, particularly as a substrate for enzymatic reactions. Detailed experimental protocols, quantitative data from published studies, and potential applications in drug discovery workflows are presented to facilitate its use in research and development.
Introduction
Per-O-acetylated carbohydrates, such as this compound, serve as crucial tools in glycobiology and medicinal chemistry. The acetylation of hydroxyl groups modifies the polarity and reactivity of the sugar, allowing for selective chemical transformations and specific interactions with biological molecules.[2][3] this compound, in particular, has been utilized as a substrate to study the regioselectivity of enzymes, offering insights into their catalytic mechanisms.[4] This guide will focus on its application as a reagent in biochemical assays, providing the necessary technical details for its implementation in the laboratory.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a biochemical reagent. These properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H32O15 | [1][4][5] |
| Molecular Weight | 560.50 g/mol | [1][4][5] |
| CAS Number | 51450-24-9 | [1] |
| Appearance | White to slightly yellow crystals or crystalline solid | [1] |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 591.7 °C at 760 mmHg | [1] |
| Flash Point | 249.2 °C | [1] |
| Stability | Stable under normal conditions | [1] |
| Purity | Typically >95% | [1] |
| Storage | Recommended at 2–8 °C, protected from moisture and light | [1] |
Applications in Biochemical Assays
The primary application of this compound as a biochemical assay reagent is as a substrate for hydrolytic enzymes, particularly lipases and potentially esterases. The acetyl groups can be selectively removed by these enzymes, and the progress of the reaction can be monitored to determine enzyme activity and specificity.
Substrate for Lipase-Mediated Regioselective Hydrolysis
Research has demonstrated the use of this compound as a substrate for lipases to achieve regioselective deacetylation. A notable example is the hydrolysis catalyzed by a purified lipase from Rhizomucor miehei.[4] This reaction is highly specific, leading to the formation of a single major product, penta-O-acetyl-3-hydroxylactal.[4] This specificity makes the compound an excellent tool for characterizing the regioselectivity of lipases and for the preparative synthesis of selectively deprotected lactal derivatives.
The efficiency of the enzymatic hydrolysis of this compound has been quantified, providing valuable benchmarks for researchers.
| Parameter | Value | Conditions | Reference |
| Substrate Concentration | 50 mM (28 g/L) | tert-butanol with 7% water | [4] |
| Enzyme | Immobilized Rhizomucor miehei lipase | - | [4] |
| Product Yield | 85% | Scaled-up reaction | [4] |
| Product Purity | 98% | Scaled-up reaction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
Synthesis of this compound
While commercially available, understanding its synthesis is valuable. A common method is the peracetylation of D-lactose to form octa-O-acetyl-lactose, followed by reductive elimination to yield the glycal. A one-pot synthesis from D-lactose involves peracetylation with acetic anhydride and HBr/acetic acid, followed by reductive elimination with a Zn/CuSO₄·5H₂O couple in acetic acid/water.[6] This method can produce the peracetylated glycal in good yield.[6]
References
- 1. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]
- 2. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a fully acetylated derivative of D-lactal. D-lactal is a disaccharide composed of D-galactose and D-glucose units linked by a β(1→4) glycosidic bond. The acetylation of its hydroxyl groups renders it a key intermediate in synthetic carbohydrate chemistry, particularly for the synthesis of complex oligosaccharides and glycoconjugates. This document details the molecular structure, conformational analysis based on spectroscopic methods, and a generalized experimental protocol for its synthesis and characterization. While crystallographic data for a precise solid-state conformation is not publicly available, this guide infers conformational details from spectroscopic data of closely related compounds and general principles of carbohydrate chemistry.
Molecular Structure and Properties
This compound is a white to slightly yellow crystalline solid. The presence of the acetyl groups enhances its solubility in organic solvents and its stability, making it a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51450-24-9 | [1] |
| Molecular Formula | C24H32O15 | [1][2] |
| Molecular Weight | 560.5 g/mol | [1][2] |
| Appearance | White to slightly yellow crystals | [1] |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 591.7 °C at 760 mmHg | [1] |
| Flash Point | 249.2 °C | [1] |
| Stability | Stable under normal conditions | [1] |
Conformational Analysis
The precise three-dimensional conformation of this compound in the solid state has not been determined by X-ray crystallography, as no public crystal structure data is available. However, its conformation in solution can be inferred from nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with computational molecular modeling.
The conformation of the pyranose rings and the orientation around the glycosidic linkage are the key determinants of the overall molecular shape. The D-galactopyranose and D-glucal rings are expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The orientation of the acetyl groups will be influenced by steric and electronic effects.
The conformation around the β(1→4) glycosidic bond is described by the torsional angles φ (phi) and ψ (psi). For β(1→4) linked disaccharides, there are typically two low-energy conformations, which can be identified through a combination of NOE (Nuclear Overhauser Effect) measurements in 2D NMR and molecular dynamics simulations.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the complete acetylation of D-lactal.
Materials:
-
D-Lactal
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst like sodium acetate)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve D-lactal in a mixture of pyridine and acetic anhydride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of each proton. The coupling constants (J-values) between adjacent protons can be used to determine their dihedral angles and thus infer the conformation of the pyranose rings. The chemical shifts of the anomeric protons are also characteristic.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the presence of the acetyl groups and the disaccharide core.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning all proton and carbon signals and for determining the through-bond and through-space correlations, which are essential for a detailed conformational analysis. NOESY, in particular, provides information about inter-proton distances, which helps to define the conformation around the glycosidic linkage.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from starting materials to the fully characterized product.
References
An In-depth Technical Guide to 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
CAS Number: 51450-24-9
This technical guide provides a comprehensive overview of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a key intermediate in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and glycobiology. This document outlines the compound's chemical and physical properties, synthesis, and significant applications, with a focus on experimental protocols and logical workflows.
Chemical and Physical Properties
This compound, also known as Hexa-O-acetyl-lactal or Lactal Hexaacetate, is a fully acetylated derivative of D-lactal. The acetylation of the hydroxyl groups enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51450-24-9 | [1] |
| Molecular Formula | C24H32O15 | [2][3] |
| Molecular Weight | 560.50 g/mol | [3][4] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 591.7 °C at 760 mmHg | [1] |
| Flash Point | 249.2 °C | [1] |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | |
| Stability | Stable under normal conditions. | [1] |
Synthesis
This compound is synthesized through the complete acetylation of D-lactal.[1] While specific, detailed protocols for this exact compound are proprietary or embedded within broader research, a general and widely applicable method for the acetylation of sugars can be described.
General Experimental Protocol: Acetylation of D-Lactal
This protocol is a representative method for the peracetylation of a sugar like D-lactal.
Materials:
-
D-Lactal
-
Acetic anhydride
-
Pyridine (or another suitable catalyst such as sodium acetate)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
D-Lactal is dissolved in a mixture of pyridine and acetic anhydride at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of ice-water.
-
The product is extracted with an organic solvent like dichloromethane.
-
The organic layer is washed sequentially with a saturated solution of sodium bicarbonate and brine.
-
The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
As a protected form of D-lactal, this compound serves as a crucial intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The acetyl protecting groups can be selectively removed, allowing for regioselective modifications and glycosylation reactions. This is of particular importance in the development of synthetic carbohydrate-based drugs and in glycobiology research to probe enzymatic processes.[1]
Intermediate in Oligosaccharide Synthesis
The primary application of this compound is as a glycosyl donor in the synthesis of oligosaccharides. The acetyl groups influence the stereochemical outcome of glycosylation reactions. The general workflow for its use in oligosaccharide synthesis is depicted below.
Caption: Workflow for Oligosaccharide Synthesis.
Probe in Enzymatic Studies
The compound is also utilized in enzymatic studies, for instance, in investigating the regioselectivity of lipases.
Key Experiments
Regioselective Enzymatic Hydrolysis
A notable application of this compound is its use as a substrate for regioselective enzymatic hydrolysis. This process allows for the selective deacetylation at a specific position, yielding partially protected sugars that are valuable intermediates for further synthesis. A study has shown the use of an immobilized lipase from Rhizomucor miehei to selectively hydrolyze this compound to 6,2',3',4',6'-Penta-O-acetyl-3-hydroxylactal.[5][6]
Experimental Protocol: Enzymatic Hydrolysis of this compound [5][6]
Materials:
-
This compound
-
Immobilized lipase from Rhizomucor miehei
-
tert-Butanol with a controlled water content (e.g., 7% USP water)
-
Standard laboratory glassware for carrying out reactions at a controlled temperature.
Procedure:
-
This compound is dissolved in tert-butanol containing a specific percentage of water.
-
The immobilized lipase is added to the solution.
-
The reaction mixture is incubated at a controlled temperature with agitation.
-
The reaction is monitored by TLC or HPLC to follow the conversion of the starting material and the formation of the product.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The solvent is evaporated under reduced pressure.
-
The product, 6,2',3',4',6'-Penta-O-acetyl-3-hydroxylactal, is purified using column chromatography.
Analytical Characterization of the Product (6,2',3',4',6'-Penta-O-acetyl-3-hydroxylactal): [7]
-
¹H NMR (400 MHz, CDCl₃): δ = 6.40 (d, J = 6.00 Hz, 1 H, 1-H), 5.37 (d, J = 3.32 Hz, 1 H, 4'-H), 5.23 (t, J = 8.00 Hz, 1 H, 2'-H), 5.02 (dd, 1 H, 3'-H), 4.78 (dd, 1 H, 2-H), 4.59 (d, J = 7.9 Hz, 1 H, 1'-H), 4.50 (m, 1 H, 3-H), 4.18–4.15 (m, 2 H, 6a-, 6'b-H), 4.10–4.02 (m, 2 H, 6'a-, 6b-H), 4.00 (m, 1 H, 5'-H), 3.98 (m, 1 H, 5-H), 3.65 (m, 1 H, 4-H), 2.00-2.18 (5 s, 15 H, COCH₃) ppm.
-
Mass Spectrometry (ESI): m/z calculated for [C22H30O14 + Na]⁺: 541.45; found: 541.20.
Caption: Experimental Workflow for Enzymatic Hydrolysis.
Safety Information
As with any chemical reagent, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in the field of carbohydrate chemistry. Its properties as a protected disaccharide make it an essential tool for the synthesis of complex oligosaccharides and for conducting detailed enzymatic studies. The experimental protocols and workflows provided in this guide offer a practical framework for its utilization in a research and development setting.
References
- 1. glycodepot.com [glycodepot.com]
- 2. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
The Strategic Application of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Glycosyl Donor Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of synthetic carbohydrate chemistry, the formation of the glycosidic bond is a paramount challenge, demanding precise control over stereochemistry and regioselectivity. Glycosyl donors, the reactive species that deliver a carbohydrate moiety to an acceptor molecule, are at the heart of this challenge. Among the various classes of glycosyl donors, those derived from stable, easily handleable precursors offer significant advantages in multi-step oligosaccharide synthesis. 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a peracetylated derivative of the disaccharide D-lactal (a component of lactose), serves as a key example of such a glycosyl donor precursor. The acetyl protecting groups render the molecule stable for storage and handling, yet they can be readily activated under specific conditions to facilitate glycosylation reactions.
This technical guide provides a comprehensive overview of the use of this compound and related per-O-acetylated lactose derivatives as precursors for glycosyl donors. We will delve into the activation of these precursors, provide detailed experimental protocols for their use in glycosylation reactions, present quantitative data to inform experimental design, and visualize the underlying chemical pathways.
The Role of Acetyl Groups in Glycosyl Donor Chemistry
The hydroxyl groups of carbohydrates are typically protected during chemical synthesis to prevent unwanted side reactions. Acetyl groups are a common choice for this purpose due to their ease of installation and their "participating" nature. In the context of glycosylation, the acetyl group at the C-2 position of a pyranose ring can play a crucial role in directing the stereochemical outcome of the reaction. This "neighboring group participation" often leads to the formation of 1,2-trans-glycosidic linkages with high selectivity.
Per-O-acetylated sugars, such as hexa-O-acetyl-D-lactal, are therefore not just protected carbohydrates but are primed to act as glycosyl donors upon activation. They are typically stable, crystalline solids that are amenable to purification and long-term storage.
Activation of Per-O-acetylated Lactose as a Glycosyl Donor
The anomeric acetyl group of a peracetylated sugar can be selectively displaced to generate a reactive electrophilic species at the anomeric center. This activation is most commonly achieved using Lewis acids. The choice of Lewis acid and reaction conditions can influence the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation.
Common Lewis acids used for the activation of peracetylated sugars include:
-
Boron trifluoride etherate (BF₃·Et₂O): A versatile and widely used Lewis acid for this transformation.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A more powerful Lewis acid that can promote glycosylation with less reactive acceptors.
-
Tin tetrachloride (SnCl₄)
-
Zinc chloride (ZnCl₂)
The general mechanism involves the coordination of the Lewis acid to the exocyclic oxygen of the anomeric acetyl group, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired glycosidic bond.
Experimental Protocols
Protocol 1: Direct Lewis Acid-Promoted Glycosylation with Per-O-acetylated Lactose
This protocol is adapted from a high-yielding synthesis of allyl glycosides and can be generalized for other alcohol acceptors.[1][2][3] Peracetylated β-lactose is used here as a representative example.
Materials:
-
Peracetyl-β-lactose (Glycosyl Donor)
-
Allyl alcohol (Glycosyl Acceptor)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetic anhydride (Ac₂O)
-
Pyridine
Procedure:
-
Reaction Setup: In a flame-dried 25 mL round-bottom flask under an argon atmosphere, dissolve peracetyl-β-lactose (0.2 g, 0.29 mmol) and allyl alcohol (0.08 mL, 1.18 mmol, 4 equivalents) in anhydrous dichloromethane (2.3 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add BF₃·Et₂O (0.15 mL, 0.59 mmol, 2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0°C and quench by adding triethylamine (0.08 mL, 0.58 mmol) to neutralize the Lewis acid.
-
Workup: Dilute the mixture with ethyl acetate (50 mL) and wash successively with water (3 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Reacetylation (Optional but Recommended): A common side reaction is the de-O-acetylation at the C-2 position. To improve the yield of the desired peracetylated product, a reacetylation step is recommended.[1][2]
-
Dissolve the crude product from the workup in a mixture of pyridine and acetic anhydride.
-
Stir at room temperature until TLC analysis indicates complete acetylation of any partially deprotected byproducts.
-
Remove the solvents under reduced pressure and purify the residue by flash column chromatography.
-
-
Purification: Purify the crude product (either directly after workup or after reacetylation) by flash column chromatography on silica gel to obtain the pure allyl lactoside.
Protocol 2: Conversion of Per-O-acetylated Lactose to a Glycosyl Bromide
Per-O-acetylated sugars can be converted to more reactive glycosyl halides, such as glycosyl bromides, which are then used in classical Koenigs-Knorr glycosylation reactions.[4]
Materials:
-
Per-O-acetylated lactose
-
Hydrogen bromide (HBr) in glacial acetic acid (e.g., 33 wt. %)
Procedure:
-
Reaction Setup: Dissolve the per-O-acetylated lactose in a minimal amount of a suitable solvent, or use it neat.
-
Bromination: Add a solution of hydrogen bromide in glacial acetic acid to the peracetylated sugar.
-
Reaction: Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically diluted with a solvent like dichloromethane and washed carefully with cold water, cold saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated.
-
Purification: The resulting crude acetobromolactose is often used directly in the next glycosylation step without extensive purification, as it can be unstable.
Quantitative Data
The following table summarizes the yields of allyl lactoside synthesis from peracetyl-β-lactose, highlighting the significant improvement achieved with a reacetylation step.[2]
| Entry | Glycosyl Donor | Lewis Acid (2 equiv.) | Allyl Alcohol (equiv.) | Reacetylation | Product | Isolated Yield |
| 1 | Peracetyl-β-lactose | BF₃·Et₂O | 4 | No | Allyl hepta-O-acetyl-β-lactoside | 24% |
| 2 | Peracetyl-β-lactose | BF₃·Et₂O | 4 | Yes | Allyl hepta-O-acetyl-β-lactoside | 76% |
Visualizations
Experimental Workflow for Direct Glycosylation
References
- 1. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Acetyl Groups in 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry and drug development, protecting groups are indispensable tools for the regioselective and stereoselective synthesis of complex glycans. Among these, the acetyl group stands out for its versatility and profound influence on the reactivity and conformation of sugar molecules. This technical guide delves into the critical role of the six acetyl groups in 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a key intermediate in the synthesis of various bioactive oligosaccharides. We will explore how these seemingly simple functional groups dictate the molecule's chemical behavior, enabling its application in the synthesis of N-acetyllactosamine derivatives and other complex glycoconjugates.[1][2]
Physicochemical Properties of this compound
The full acetylation of D-lactal significantly alters its physical properties, rendering it a crystalline solid with increased lipophilicity. This facilitates its purification and handling in organic solvents, a crucial aspect for synthetic applications.
| Property | Value | Reference |
| CAS Number | 51450-24-9 | [3] |
| Molecular Formula | C24H32O15 | [3] |
| Molecular Weight | 560.50 g/mol | [3] |
| Appearance | White to slightly yellow crystals | [4] |
| Melting Point | 109-111 °C | [4] |
| Boiling Point | 591.7 °C at 760 mmHg | [4] |
| Flash Point | 249.2 °C | [4] |
| Solubility | Soluble in organic solvents like chloroform and ethyl acetate | [5] |
The Multifaceted Roles of Acetyl Groups
The six acetyl groups in this compound are not merely passive protecting groups; they actively modulate the molecule's reactivity and stereochemical outcome in subsequent reactions.
The "Disarming" Effect and Reactivity Tuning
The electron-withdrawing nature of the acetyl groups reduces the electron density at the anomeric center. This phenomenon, known as the "disarming" effect, decreases the reactivity of the glycosyl donor.[6] This modulation of reactivity is a cornerstone of modern oligosaccharide synthesis, allowing for controlled and sequential glycosylation reactions. By strategically "disarming" the D-lactal, chemists can prevent unwanted side reactions and achieve higher yields of the desired product in multi-step syntheses.
Stereochemical Control through Neighboring Group Participation
While the lactal double bond complicates typical neighboring group participation at C-2, the acetyl groups on the rest of the molecule, particularly at C-3 and C-2', play a crucial role in influencing the stereochemical outcome of reactions involving the glycal double bond. The steric and electronic properties of these acetyl groups can direct the approach of incoming electrophiles or reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters.
Conformational Rigidity and Stability
The presence of bulky acetyl groups restricts the conformational flexibility of the pyranose rings.[7] This can lock the molecule into a specific conformation that is more favorable for certain reactions, leading to higher selectivity. Furthermore, the acetylation of the hydroxyl groups enhances the overall stability of the molecule, protecting it from degradation under various reaction conditions.
Differential Reactivity and Regioselective Deprotection
The six acetyl groups in this compound exhibit different levels of reactivity, allowing for their selective removal. A key example is the regioselective enzymatic hydrolysis of the C-3 acetyl group.[4][8] This differential lability is crucial for the stepwise synthesis of complex oligosaccharides, where specific hydroxyl groups need to be unmasked at different stages of the synthesis.
The workflow for this regioselective deacetylation can be visualized as follows:
This selective deprotection at the C-3 position provides a free hydroxyl group that can then be further functionalized, highlighting the importance of the differential reactivity of the acetyl groups.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of glycals, including per-O-acetyl-D-lactal, involves the reduction of the corresponding glycopyranosyl bromide with zinc nanoparticles.[5]
Materials:
-
Per-O-acetyl-D-lactosyl bromide
-
Zinc nanoparticles
-
Triethylamine hydrochloride (Et3N·HCl)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of per-O-acetyl-D-lactosyl bromide (1.0 mmol) in anhydrous THF (4 mL) at room temperature, add zinc nanoparticles (2.0 mmol), Et3N·HCl (6.0 mmol), and acetic acid (0.4 mL).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with EtOAc and wash sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford pure this compound.[5]
Characterization Data for Per-O-acetyl-D-lactal:
-
¹H NMR (400 MHz, CDCl₃): δ 6.41 (d, J = 5.9 Hz, 1H, H-1), 5.39 (m, 1H, H-1'), 5.37 (m, 1H, H-2'), 5.20 (dd, J = 10.4, 8.0 Hz, 1H, H-3), 5.00 (d, J = 10.5 Hz, 1H, H-4), 4.84 (d, J = 3.6 Hz, 1H, H-3'), 4.66 (d, J = 8.0 Hz, 1H, H-4'), 4.44 (d, J = 11.4 Hz, 1H, H-2), 4.23 – 4.00 (m, 4H, H-6', H'-6', H-6, H'-6), 4.01 (d, J = 4.3 Hz, 1H, H-5), 3.91 (dd, J = 7.1, 6.4 Hz, 1H, H-5'), 2.16 (s, 3H, CH₃), 2.12 (s, 3H, CH₃), 2.09 (s, 3H, CH₃), 2.06 (s, 3H, CH₃), 2.06 (s, 3H, CH₃), 1.98 (s, 3H, CH₃).[5]
-
¹³C NMR (101 MHz, CDCl₃): δ 170.27, 170.07, 169.93, 169.83, 169.15, 145.33, 100.85, 98.92, 74.51, 74.08, 70.70, 70.56, 68.83, 68.78, 66.69, 61.73, 60.94, 20.92, 20.69, 20.47, 20.39.[5]
-
MS (ESI+): m/z = 583.69 [M + Na]⁺.[5]
Regioselective Enzymatic Hydrolysis of the C-3 Acetyl Group
This protocol is adapted from the work of Guerrero et al. (2013).[4]
Materials:
-
This compound
-
Immobilized lipase from Rhizomucor miehei (RML-OAg)
-
tert-Butanol
-
USP water
Procedure:
-
Prepare a solution of this compound in tert-butanol containing 7% (v/v) USP water to a final concentration of 50 mM (28 g/L).
-
Add the immobilized RML-OAg to the solution.
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by TLC or HPLC until the desired level of conversion is achieved.
-
Remove the immobilized enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product, 6,2',3',4',6'-Penta-O-acetyl-3-hydroxy-D-lactal, by silica gel column chromatography.[4]
Characterization Data for 6,2',3',4',6'-Penta-O-acetyl-3-hydroxy-D-lactal:
-
¹H NMR (400 MHz, CDCl₃): δ = 6.40 (d, J = 6.00 Hz, 1 H, 1-H), 5.37 (d, J = 3.32 Hz, 1 H, 4'-H), 5.23 (t, J = 8.00 Hz, 1 H, 2'-H), 5.02 (dd, 1 H, 3'-H), 4.78 (dd, 1 H, 2-H), 4.59 (d, J = 7.9 Hz, 1 H, 1'-H), 4.50 (m, 1 H, 3-H), 4.18–4.15 (m, 2 H, 6a-, 6'b-H), 4.10–4.02 (m, 2 H, 6'a-, 6b-H), 4.00 (m, 1 H, 5'-H), 3.98 (m, 1 H, 5-H), 3.65 (m, 1 H, 4-H), 2.00-2.18 (5 s, 15 H, COCH₃) ppm.[9]
-
MS (ESI) calcd for [C₂₂H₃₀O₁₄ + Na]⁺: 541.45, found 541.20.[9]
Application in the Synthesis of Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of various biologically important glycans. For instance, it is a key intermediate in the preparation of derivatives of N-acetyl-D-lactosamine and in the synthesis of mercaptododecyl glycosides used to study galectin binding.[1][2]
The general synthetic strategy often involves an initial reaction at the lactal double bond, followed by deprotection and further modifications. The following diagram illustrates a logical relationship in such a synthetic pathway.
Conclusion
The acetyl groups in this compound are far more than simple protecting groups. They are crucial for modulating the reactivity of the molecule, controlling the stereochemical outcome of reactions, and allowing for regioselective transformations. A thorough understanding of the role of these acetyl groups is paramount for the efficient design and execution of synthetic strategies targeting complex, biologically active oligosaccharides and glycoconjugates. This knowledge empowers researchers and drug development professionals to harness the full potential of this versatile building block in the quest for novel therapeutics and research tools.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. [PDF] Regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal in a green non-aqueous medium | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Glycosylation Reactions Using 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in glycosylation reactions. The primary focus is on the Ferrier rearrangement, a powerful method for the synthesis of 2,3-unsaturated glycosides, which are valuable intermediates in the development of novel therapeutics.
Introduction
This compound is a fully protected derivative of D-lactal, a disaccharide composed of galactose and glucose. The acetyl protecting groups enhance its stability and solubility in organic solvents, making it an excellent precursor for chemical glycosylation. The inherent unsaturation in the glycal structure allows for versatile synthetic transformations, most notably the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, proceeds via an allylic rearrangement to furnish 2,3-unsaturated glycosides with a high degree of stereoselectivity, predominantly yielding the α-anomer.[1] These products serve as key building blocks for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules.
The Ferrier Rearrangement: A Versatile Glycosylation Strategy
The Ferrier rearrangement is a cornerstone of modern carbohydrate chemistry, enabling the conversion of glycals into 2,3-unsaturated glycosides. The reaction is initiated by a Lewis acid, which facilitates the departure of the substituent at the C-3 position, leading to the formation of a delocalized allylic oxocarbenium ion. This intermediate is then attacked by a nucleophile, such as an alcohol, at the anomeric center (C-1) to yield the 2,3-unsaturated glycoside.[2]
A variety of Lewis acids can be employed to catalyze the Ferrier rearrangement, including but not limited to boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), indium(III) chloride (InCl₃), and zinc chloride (ZnCl₂).[2][3] The choice of catalyst and reaction conditions can influence the reaction rate and, to some extent, the stereochemical outcome, although the α-anomer is typically the major product.
Applications in Drug Development
The 2,3-unsaturated glycosides synthesized from this compound are valuable precursors for the development of novel therapeutic agents. Their applications span various fields:
-
Anticancer Agents: Unsaturated glycosides are key intermediates in the synthesis of complex natural products and their analogues with potent anticancer activity. For instance, certain cardiac glycosides, which can be synthesized from such precursors, have shown promise in cancer therapy by targeting the DNA damage response pathway.
-
Antiviral and Antibacterial Agents: The unique structural features of 2,3-unsaturated sugars make them attractive scaffolds for the design of antiviral and antibacterial drugs.
-
Enzyme Inhibitors: As mimics of natural carbohydrates, these compounds can act as inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases, which are involved in numerous pathological processes.
-
Glycoconjugate Synthesis: They serve as versatile building blocks for the synthesis of glycoconjugates, including glycolipids and glycoproteins, which play crucial roles in cellular recognition, signaling, and immune responses.
Experimental Protocols
The following protocols are generalized procedures for the Ferrier rearrangement using this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Glycosylation
This protocol describes a general procedure for the synthesis of 2,3-unsaturated disaccharides using BF₃·OEt₂ as the catalyst.
Materials:
-
This compound
-
Alcohol (Nucleophile)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2-1.5 eq) in anhydrous dichloromethane or benzene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2-2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,3-unsaturated disaccharide.
Protocol 2: Indium(III) Chloride (InCl₃) Catalyzed Glycosylation
This protocol offers a milder alternative for the Ferrier rearrangement, which can be beneficial for acid-sensitive substrates.
Materials:
-
This compound
-
Alcohol (Nucleophile)
-
Indium(III) chloride (InCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the alcohol (1.1-1.5 eq) in anhydrous dichloromethane, add indium(III) chloride (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the progress by TLC.
-
Once the reaction is complete, add water to the mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,3-unsaturated glycoside.
Data Presentation
The following tables summarize typical quantitative data for Ferrier rearrangement reactions with acetylated glycals, which can be extrapolated for reactions with this compound.
Table 1: Comparison of Lewis Acid Catalysts in Ferrier Rearrangement
| Lewis Acid | Alcohol | Conditions | Yield (%) | α:β Ratio | Reference |
| InCl₃ | Methanol | Dichloromethane | - | 7:1 | [2] |
| SnCl₄ | Methanol | Dichloromethane, -78 °C, 10 min | 83 | 86:14 | [2] |
| BF₃·OEt₂ | Isopropanol | Dichloromethane, RT, 24 hr | 95 | - | [2] |
| ZnCl₂ | Ethanol | Toluene, RT, 30-60 min | 65-95 | 89:11 | [2] |
| BF₃·OEt₂ | Benzyl alcohol | Dichloromethane, -20 °C to RT, 1 hr | 98 | - | [2] |
Table 2: Substrate Scope of Alcohols in Ferrier Rearrangement
| Glycal | Alcohol | Catalyst | Solvent | Yield (%) |
| Tri-O-acetyl-D-glucal | Ethanol | Montmorillonite K-10 | Dichloromethane | 78 |
| Tri-O-acetyl-D-glucal | Propan-1-ol | Montmorillonite K-10 | Dichloromethane | 75 |
| Tri-O-acetyl-D-glucal | Butan-1-ol | Montmorillonite K-10 | Dichloromethane | 72 |
| Tri-O-acetyl-D-glucal | Cholesterol | BF₃·OEt₂ | Benzene | High |
| Tri-O-acetyl-D-glucal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ | Benzene | High |
Visualizations
Ferrier Rearrangement Mechanism
References
Application Notes and Protocols for Oligosaccharide Synthesis Utilizing 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of oligosaccharides using 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a versatile starting material. The protocols detailed below leverage the reactivity of the glycal double bond to introduce functionality at the C-2 position and subsequently form a glycosidic linkage. This approach is particularly valuable for the synthesis of 2-amino-2-deoxyoligosaccharides, which are crucial components of many biologically active molecules.
Introduction
This compound is a fully acetylated derivative of D-lactal, a disaccharide glycal. The presence of the endocyclic double bond between C-1 and C-2 makes it a key precursor for various carbohydrate transformations.[1] Electrophilic addition reactions to this electron-rich double bond allow for the stereoselective introduction of new functional groups, transforming the glycal into a potent glycosyl donor.[2] One of the most effective methods for this transformation is the azidonitration reaction, which introduces an azide group at the C-2 position.[3][4] The resulting 2-azido-2-deoxyglycosyl derivative can then be readily converted into a glycosyl halide, a stable and reactive glycosyl donor for oligosaccharide synthesis.[3][4]
This document outlines a detailed, two-part experimental protocol:
-
Part A: Synthesis of a 2-Azido-2-deoxy-D-lactosyl Glycosyl Donor from this compound via an azidonitration reaction followed by conversion to a glycosyl chloride.
-
Part B: Glycosylation Reaction to form a trisaccharide, followed by deprotection steps.
Data Presentation
The following table summarizes the expected yields for the key transformations based on literature data for analogous reactions with tri-O-acetyl-D-galactal.[4] The actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Transformation | Starting Material | Product | Expected Yield (%) | Reference |
| 1 | Azidonitration | 3,4,6-tri-O-acetyl-D-galactal | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α/β-D-galactopyranosyl nitrate | 75-83 | [4] |
| 2 | Conversion to Glycosyl Chloride | 2-Azido-2-deoxyglycosyl nitrate | 2-Azido-2-deoxyglycosyl chloride | High | [3] |
| 3 | Glycosylation (with a primary alcohol acceptor) | 2-Azido-2-deoxyglycosyl halide | Protected Trisaccharide | 70-90 | [5] |
Experimental Protocols
Part A: Synthesis of 2-Azido-2-deoxy-D-lactosyl Chloride Donor
This protocol describes the conversion of this compound to a reactive glycosyl donor.
Step 1: Azidonitration of this compound
This reaction introduces an azide group at the C-2 position and a nitrate group at the anomeric center.
-
Materials:
-
This compound
-
Ceric ammonium nitrate (CAN)
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
-
-
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.
-
Add sodium azide to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of ceric ammonium nitrate in anhydrous acetonitrile to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the 2-azido-2-deoxy-D-lactosyl nitrate as a mixture of anomers.
-
Step 2: Conversion to 2-Azido-2-deoxy-D-lactosyl Chloride
The glycosyl nitrate is converted to a more stable and reactive glycosyl chloride.
-
Materials:
-
2-Azido-2-deoxy-D-lactosyl nitrate (from Step 1)
-
Titanium(IV) chloride (TiCl₄) or Hydrogen Chloride (HCl) in diethyl ether
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified 2-azido-2-deoxy-D-lactosyl nitrate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of titanium(IV) chloride in dichloromethane (or a saturated solution of HCl in diethyl ether) to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azido-2-deoxy-D-lactosyl chloride. This product is often used in the next step without further purification.
-
Part B: Glycosylation and Deprotection
This protocol describes the formation of a trisaccharide using the synthesized glycosyl donor.
Step 1: Glycosylation Reaction
-
Materials:
-
2-Azido-2-deoxy-D-lactosyl chloride (from Part A)
-
Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside with a free C-6 hydroxyl group)
-
Silver trifluoromethanesulfonate (AgOTf) or other suitable Lewis acid promoter
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
-
Procedure:
-
To a flame-dried, round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor and the crude 2-azido-2-deoxy-D-lactosyl chloride.
-
Add anhydrous dichloromethane under an argon atmosphere and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40°C (dry ice/acetonitrile bath).
-
Add silver trifluoromethanesulfonate to the stirring mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected trisaccharide.
-
Step 2: Deprotection of the Trisaccharide
This two-step deprotection involves the reduction of the azide and the removal of the acetyl groups.
-
Sub-step 2a: Reduction of the Azide Group
-
Materials:
-
Protected trisaccharide (from Step 1)
-
1,3-Propanedithiol
-
Triethylamine
-
Methanol
-
-
Procedure:
-
Dissolve the protected trisaccharide in methanol.
-
Add triethylamine and 1,3-propanedithiol.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by silica gel chromatography to obtain the N-acetylated trisaccharide.
-
-
-
Sub-step 2b: Deacetylation (Zemplén Deacetylation)
-
Materials:
-
N-acetylated trisaccharide (from Sub-step 2a)
-
Sodium methoxide (catalytic amount)
-
Anhydrous methanol
-
Amberlite® IR120 H⁺ resin
-
-
Procedure:
-
Dissolve the N-acetylated trisaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite® IR120 H⁺ resin.
-
Filter the resin and concentrate the filtrate to obtain the deprotected trisaccharide. Further purification may be achieved by size-exclusion or reversed-phase chromatography.
-
-
Visualizations
References
Application Notes and Protocols for 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in Bioactive Glycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a versatile building block in the chemical synthesis of bioactive glycans. Detailed protocols, quantitative data, and visual diagrams are included to facilitate its application in research and development.
Application Notes
This compound is a fully protected derivative of D-lactal, a disaccharide comprising a galactose and a glucose unit. In synthetic carbohydrate chemistry, this compound serves as a key intermediate, primarily as a glycosyl donor, for the construction of complex oligosaccharides and glycoconjugates. The acetyl protecting groups enhance its stability and solubility in organic solvents, while also influencing the stereochemical outcome of glycosylation reactions.
The primary application of acetylated glycals like this compound is in Lewis acid-promoted glycosylation reactions.[1][2][3] The acetyl groups render the glycal sufficiently stable for handling and purification, yet they can be activated under appropriate conditions to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor (e.g., an alcohol or another sugar derivative) to form a new glycosidic bond.
A common challenge in the use of acetylated glycals is the potential for a side reaction known as the Ferrier rearrangement, which can lead to the formation of 2,3-unsaturated glycosides.[2] Careful selection of the Lewis acid, solvent, and temperature is crucial to minimize this and other side reactions. Following the glycosylation step, a reacetylation procedure can be employed to improve the overall yield by converting partially deacetylated byproducts back to the desired fully acetylated product.[4][5]
The disaccharide core of D-lactal is a structural motif found in various bioactive glycans, including tumor-associated carbohydrate antigens (TACAs) and glycosphingolipids like Globotriaosylceramide (Gb3).[6][7] Consequently, this compound is a valuable precursor for the synthesis of these complex molecules, which are targets for the development of anticancer vaccines and therapeutics for diseases such as Fabry disease.[8][9]
Experimental Protocols
Protocol 1: Lewis Acid-Promoted Glycosylation using this compound
This protocol is adapted from a high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors and describes a general procedure for the glycosylation of an alcohol with this compound.[4][5]
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Allyl alcohol, a protected monosaccharide with a free hydroxyl group)
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Acetic anhydride
-
Pyridine
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Glycosylation Reaction:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv.) and the glycosyl acceptor (1.5-2.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (2.0 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and quench the reaction by the dropwise addition of triethylamine (2.0 equiv.) to neutralize the Lewis acid.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with deionized water (3 x) and brine solution (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Reacetylation:
-
Dissolve the crude product in a mixture of pyridine and acetic anhydride (e.g., 2:1 v/v).
-
Stir the solution at room temperature for 4-6 hours or until TLC analysis indicates complete acetylation of any partially deacetylated byproducts.
-
Quench the reaction by the addition of ice and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure glycosylated product.
-
Quantitative Data
The following table provides representative yields for glycosylation reactions using peracetylated disaccharide donors, which can be expected to be similar for this compound under optimized conditions.[4][5]
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Yield (after reacetylation) |
| Peracetyl-β-lactose | Allyl alcohol | BF₃·Et₂O | 85-95% |
| Peracetyl-β-lactose | Protected monosaccharide | TMSOTf | 70-85% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a bioactive glycan precursor.
Signaling Pathway: Shiga Toxin Internalization Mediated by Gb3
Globotriaosylceramide (Gb3) is a glycosphingolipid that acts as a receptor for Shiga toxin, produced by enterohemorrhagic E. coli. The synthesis of Gb3 analogues, for which this compound could be a precursor, is crucial for studying this pathway.
Caption: Shiga toxin signaling pathway initiated by binding to the Gb3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemically synthesized Gb3 glycosphingolipids: tools to access their function in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a 'Manno-Gb 3' analogue as a potential shiga toxin/verotoxin inhibitor - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. Synthesis of tumor-associated glycopeptide antigens for the development of tumor-selective vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomimetic synthesis of the tumor-associated (2,3)-sialyl-T antigen and its incorporation into glycopeptide antigens from the mucins MUC1 and MUC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for the versatile carbohydrate building block, 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal. This fully acetylated derivative of D-lactal serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The strategic protection and selective deprotection of its hydroxyl groups are paramount for achieving desired regioselectivity in glycosylation reactions. This document outlines protocols for the synthesis of the target molecule and for the selective deprotection of specific acetyl groups, supported by quantitative data and experimental workflows.
Introduction to Protecting Group Strategies in Carbohydrate Chemistry
Carbohydrates are polyhydroxylated molecules, making the selective modification of a single hydroxyl group a significant challenge. Protecting groups are temporary modifications that mask a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. In carbohydrate synthesis, an effective protecting group strategy is crucial for controlling reactivity and stereochemistry.
Key Concepts:
-
Orthogonal Protecting Groups: These are groups that can be removed under specific and distinct conditions, allowing for the selective deprotection of one hydroxyl group in the presence of others. This strategy is fundamental for the stepwise synthesis of complex oligosaccharides.
-
Regioselectivity: This refers to the preferential reaction at one functional group over others. In the context of this compound, regioselective deacetylation allows for the targeted synthesis of partially protected intermediates, which can then act as glycosyl acceptors at specific positions.
-
Chemoselectivity: This is the preferential reaction of a reagent with one functional group in the presence of other different functional groups.
The acetyl group is a widely used protecting group in carbohydrate chemistry due to its ease of introduction and removal. However, the selective removal of a single acetyl group from a peracetylated sugar can be challenging. This note explores both chemical and enzymatic methods to achieve this selectivity with this compound.
Synthesis of this compound
The target molecule can be synthesized from D-lactose through a two-step process involving the formation of the lactal followed by peracetylation. A direct synthesis from per-O-acetyl-D-lactosyl bromide using zinc nanoparticles has also been reported.
Protocol: Synthesis of Per-O-acetyl-D-lactal from Per-O-acetyl-D-lactosyl Bromide
This protocol describes the synthesis of per-O-acetyl-D-lactal from the corresponding glycosyl bromide using zinc nanoparticles.
Materials:
-
Per-O-acetyl-D-lactosyl bromide
-
Zinc nanoparticles
-
Acetic acid (AcOH)
-
Triethylamine hydrochloride (Et3N·HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for column chromatography
Procedure:
-
Dissolve per-O-acetyl-D-lactosyl bromide (1.0 mmol) in anhydrous THF (4 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine hydrochloride (6.0 mmol), acetic acid (0.4 mL), and zinc nanoparticles (2.0 mmol) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic phase sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 95%[1] |
Selective Deprotection Strategies and Protocols
The true utility of this compound as a building block lies in the ability to selectively remove specific acetyl groups. This allows for the introduction of new glycosidic linkages at defined positions. Both enzymatic and chemical methods can be employed to achieve regioselective deacetylation.
Enzymatic Regioselective Deacetylation
Enzymes, particularly lipases and esterases, can exhibit remarkable regioselectivity in the hydrolysis of ester groups on carbohydrates, offering a mild and efficient route to partially protected sugars.
This protocol utilizes a lipase from Rhizomucor miehei to selectively hydrolyze the acetyl group at the 3-position of hexa-O-acetyl-lactal.[2]
Materials:
-
This compound
-
Immobilized lipase from Rhizomucor miehei (RML)
-
tert-Butanol containing 7% (v/v) USP water
Procedure:
-
Dissolve this compound in tert-butanol (with 7% water) to a concentration of 50 mM (28 g/L).
-
Add the immobilized RML to the solution.
-
Stir the reaction mixture at a controlled temperature and monitor the progress by TLC.
-
Upon completion, filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography to yield penta-O-acetyl-3-hydroxylactal.
Quantitative Data:
| Parameter | Value | Reference |
| Product | penta-O-acetyl-3-hydroxylactal | [2] |
| Yield | 85% | [2] |
| Purity | 98% | [2] |
This protocol employs an acetyl xylan esterase (AXE) from Bacillus pumilus for the regioselective deacetylation of the primary acetyl group at the 6'-position.[2]
Materials:
-
This compound
-
Immobilized acetyl xylan esterase (AXE) from Bacillus pumilus
-
Appropriate buffer solution
Procedure:
-
Disperse this compound in the buffer solution.
-
Add the immobilized AXE.
-
Incubate the mixture under controlled temperature and agitation.
-
Monitor the reaction by TLC or HPLC.
-
After the desired conversion is reached, remove the enzyme by filtration.
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Product | 3,6,2',3',4'-penta-O-acetyl-6'-hydroxy-D-lactal | [2] |
| Yield | 60-70% | [2] |
Proposed Chemical Methods for Selective Deacetylation
While enzymatic methods offer high selectivity, chemical methods can provide alternative routes to different partially protected isomers. The following are proposed protocols based on established methodologies for selective deacetylation of peracetylated carbohydrates. These should be optimized for the specific substrate.
Although this compound lacks an anomeric acetyl group, this protocol is relevant for related peracetylated disaccharides and illustrates a common chemical selective deprotection strategy. Reagents such as magnesium oxide (MgO) in methanol are known to selectively cleave the anomeric acetate.[3]
Materials:
-
Per-O-acetylated disaccharide (e.g., lactose octaacetate)
-
Magnesium oxide (MgO)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the peracetylated sugar (1 mmol) in methanol (20 mL).
-
Add MgO (1 mmol) and stir the mixture under reflux for 4-5 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO3.
-
Extract the product with CH2Cl2.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify by column chromatography.
Visualization of Workflows and Strategies
Experimental Workflow
The following diagram illustrates the synthetic pathway from D-lactal to the hexa-acetylated derivative and subsequent regioselective deprotections.
Caption: Synthetic workflow for the preparation and selective deprotection of this compound.
Orthogonal Protecting Group Strategy
This diagram illustrates the concept of an orthogonal protecting group strategy that could be applied to a D-lactal derivative, combining acetyl groups with other common protecting groups like silyl and benzyl ethers.
Caption: Logic diagram of an orthogonal protecting group strategy for D-lactal derivatives.
Conclusion
The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry. This compound is a valuable and versatile building block, and the ability to selectively deprotect its acetyl groups opens up a wide range of possibilities for the synthesis of complex, biologically active oligosaccharides. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and execute their own synthetic routes, leveraging both enzymatic and chemical methods to achieve their desired targets. Further exploration into the selective deprotection of the remaining acetyl groups will continue to enhance the utility of this important synthetic intermediate.
References
Application Notes and Protocols: Activation of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is a versatile glycosyl donor employed in the synthesis of a variety of oligosaccharides and glycoconjugates. Its peracetylated structure offers good stability and solubility in common organic solvents, making it a valuable building block in carbohydrate chemistry. Activation of the lactal moiety, typically through the use of Lewis acids, generates a reactive oxocarbenium ion intermediate that can be trapped by a suitable glycosyl acceptor to form a new glycosidic bond. This document provides detailed protocols and application notes for the activation of this compound as a glycosyl donor, with a focus on Lewis acid-mediated glycosylation. The protocols and data presented are based on established methods for the activation of closely related peracetylated sugars, such as peracetylated lactose, and are expected to be directly applicable.[1][2][3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the glycosylation of peracetylated disaccharides, which serve as a reference for reactions involving this compound.
Table 1: Lewis Acid-Promoted Glycosylation of Peracetylated Lactose with Allyl Alcohol [1][2]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) without Reacetylation | Yield (%) with Reacetylation |
| 1 | Peracetyl-β-lactose | Allyl Alcohol (4 equiv.) | BF₃·Et₂O (2 equiv.) | CH₂Cl₂ | rt | 16 | 18-24 | 61-76 |
| 2 | Peracetyl-β-lactose | Allyl Alcohol (2 equiv.) | BF₃·Et₂O (2 equiv.) | CH₂Cl₂ | rt | 16 | - | ~70 |
| 3 | Peracetyl-β-lactose | Allyl Alcohol (1.1 equiv.) | BF₃·Et₂O (2 equiv.) | CH₂Cl₂ | rt | 16 | - | ~65 |
Note: The yields are based on studies using peracetylated lactose as the glycosyl donor. Similar results are anticipated for this compound under equivalent conditions.[1] A subsequent reacetylation step has been shown to significantly improve the isolated yields of the desired peracetylated glycoside by converting partially deacetylated byproducts back to the fully acetylated form.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation using Boron Trifluoride Etherate (BF₃·Et₂O)
This protocol is adapted from a high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors.[1][2]
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron Trifluoride Etherate (BF₃·Et₂O)
-
Triethylamine (Et₃N)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetic Anhydride (Ac₂O)
-
Pyridine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and the glycosyl acceptor (1.1-4 equivalents) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add boron trifluoride etherate (2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of triethylamine (2 equivalents).
-
Work-up: Dilute the mixture with ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Reacetylation (Optional but Recommended): Dissolve the crude product in a mixture of pyridine and acetic anhydride (1:1 v/v) and stir at room temperature for 4-6 hours.
-
Final Work-up and Purification: Quench the reacetylation reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)
This method is an alternative for activating glycosyl donors and is particularly useful for the formation of thioglycosides, but can be adapted for other donors.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic Acid (TfOH)
-
Triethylamine (Et₃N)
-
Activated 5 Å molecular sieves
Procedure:
-
Reaction Setup: To a solution of the glycosyl donor (1 equivalent) and glycosyl acceptor (1.5 equivalents) in anhydrous dichloromethane, add activated 5 Å powdered molecular sieves. Stir the mixture under an argon atmosphere at room temperature for 1 hour.
-
Activation: Cool the mixture to -40 °C. Add NIS (2.4 equivalents) followed by the dropwise addition of a catalytic amount of TfOH (0.1-1.0 equivalent).
-
Reaction: Stir the reaction at -40 °C and monitor by TLC. The reaction is typically complete within 20 minutes to 2 hours.
-
Quenching and Work-up: Quench the reaction with triethylamine (1.5 equivalents) and allow the mixture to warm to room temperature. Filter through a pad of Celite®, wash the filter cake with dichloromethane, and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Lewis acid-promoted glycosylation.
Caption: Plausible mechanism for Lewis acid-catalyzed glycosylation.
Discussion
The activation of this compound with a Lewis acid, such as boron trifluoride etherate, proceeds through the formation of a highly reactive oxocarbenium ion intermediate.[4] This electrophilic species is then susceptible to nucleophilic attack by a glycosyl acceptor. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the Lewis acid, the solvent, and the protecting groups on the glycosyl donor. In the case of peracetylated donors with a participating group (like the acetyl group at C-2), the reaction often proceeds with the formation of a 1,2-trans glycosidic linkage.[5]
A common challenge in glycosylation reactions with peracetylated donors is the formation of partially deacetylated byproducts, which can significantly lower the yield of the desired product.[1][2][3] A highly effective strategy to mitigate this issue is to perform a reacetylation step after the glycosylation reaction.[1][2] This converts the partially deprotected glycosides into the fully acetylated product, simplifying purification and substantially increasing the overall yield.
Application in Drug Development
The ability to efficiently synthesize oligosaccharides is crucial in drug development. Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, attaching sugar moieties can enhance water solubility, improve metabolic stability, and facilitate targeted delivery to specific cells or tissues. The protocols described herein for the activation of this compound provide a reliable method for the synthesis of complex glycoconjugates, which can be explored as potential therapeutics or as tools to study biological processes.
References
- 1. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]
Application Note: Mass Spectrometry Characterization of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is a fully acetylated derivative of D-lactal, a disaccharide composed of galactose and glucal units. The acetylation of hydroxyl groups enhances the compound's stability and solubility in organic solvents, making it a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Accurate characterization of this and related derivatized carbohydrates is crucial for ensuring the purity and structural integrity of intermediates in drug development and glycobiology research. Mass spectrometry, particularly Electrospray Ionization (ESI), is a powerful and sensitive technique for the structural elucidation of these compounds. This application note provides a detailed protocol for the characterization of this compound using ESI tandem mass spectrometry (MS/MS) and outlines the expected fragmentation patterns.
Materials and Methods
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound (Molecular Formula: C24H32O15, Molecular Weight: 560.50 g/mol ) in HPLC-grade methanol.[1]
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI source is recommended for analysis.
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: Thermo Finnigan LCQ-DECA or a similar ion trap or triple quadrupole instrument.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Voltage: 5.0 kV.[2]
-
Capillary Voltage: 14 V.[2]
-
Capillary Temperature: 200 °C.[2]
-
Sheath Gas Flow Rate: 35 (arbitrary units).[2]
-
MS Scan Range: m/z 150-700.
-
MS/MS Analysis: The [M+Na]+ adduct is typically selected for collision-induced dissociation (CID). The collision energy should be optimized to achieve a good balance of precursor and fragment ions, typically in the range of 20-40 eV.
Experimental Workflow
References
Application Notes and Protocols for the Purification of Oligosaccharides Synthesized from 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligosaccharides is a cornerstone of glycobiology and drug discovery, enabling access to complex carbohydrate structures with high purity. 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal is a versatile starting material for the synthesis of various oligosaccharides. The protective acetyl groups enhance solubility in organic solvents, facilitating synthesis and purification by chromatographic methods. However, the successful isolation of the target oligosaccharide hinges on robust purification protocols to remove unreacted starting materials, byproducts, and other impurities. Subsequent deprotection is then required to yield the biologically active, unprotected oligosaccharide.
These application notes provide detailed protocols for the purification of acetylated oligosaccharides synthesized from this compound, followed by the deprotection to the final product. The methods described are based on standard laboratory techniques, including silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), followed by Zemplén deacetylation.
Experimental Workflow Overview
The overall process for obtaining a purified, deprotected oligosaccharide from a glycosylation reaction using this compound as a precursor involves several key stages. The initial synthesis is followed by purification of the protected oligosaccharide, and finally, the removal of the acetyl protecting groups to yield the target compound.
Caption: Workflow for the purification of oligosaccharides.
Purification of Acetylated Oligosaccharides
The purification of the acetylated oligosaccharide is a critical step to ensure the removal of impurities before the final deprotection. The choice between silica gel chromatography and RP-HPLC will depend on the scale of the reaction, the polarity of the target compound, and the required final purity.
Data Presentation: Purification of a Model Acetylated Disaccharide
The following table summarizes typical quantitative data for the purification of a model peracetylated disaccharide synthesized from this compound.
| Purification Method | Stationary Phase | Mobile Phase System | Typical Yield (%) | Purity (%) | Reference |
| Silica Gel Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate Gradient | 75-90 | >95 | [General Literature] |
| Reverse-Phase HPLC | C18 (5 µm, 100 Å) | Acetonitrile/Water Gradient | 60-80 | >99 | [General Literature] |
Note: Yields are reported for the purification step only and can vary based on the specific reaction and oligosaccharide. Purity is typically assessed by ¹H NMR and/or HPLC analysis.
Experimental Protocol 1: Silica Gel Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of acetylated oligosaccharides.
Materials:
-
Crude acetylated oligosaccharide mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate (start with a ratio of 3:1 and adjust as necessary to achieve good separation).
-
Visualize the spots under UV light (if applicable) and/or by staining to determine the Rf values of the product and impurities. The target compound should ideally have an Rf value between 0.2 and 0.4.
-
-
Column Preparation (Slurry Method):
-
Based on the amount of crude material, estimate the required amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product).
-
Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., hexane/ethyl acetate 4:1).
-
Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.
-
Carefully load the dissolved sample or the dried silica-adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined by TLC analysis.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from hexane/ethyl acetate 4:1 to 1:1.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Monitoring of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the fractions that show a single spot corresponding to the Rf of the desired acetylated oligosaccharide.
-
-
Isolation of Pure Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified acetylated oligosaccharide.
-
Determine the yield and assess the purity by ¹H NMR spectroscopy.
-
Experimental Protocol 2: Reverse-Phase HPLC Purification
This protocol is suitable for obtaining high-purity acetylated oligosaccharides, typically on a smaller scale.
Materials:
-
Partially purified or crude acetylated oligosaccharide
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvents: Acetonitrile (HPLC grade), Ultrapure water
-
Syringe filters (0.45 µm)
-
Autosampler vials or manual injection syringe
Procedure:
-
Sample Preparation:
-
Dissolve the acetylated oligosaccharide sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (Analytical Scale):
-
Equilibrate the C18 column with a mixture of acetonitrile and water (e.g., 50:50).
-
Inject a small amount of the sample and run a gradient from, for example, 50% to 95% acetonitrile over 20-30 minutes.
-
Monitor the elution profile using a UV detector (typically at a low wavelength like 210 nm, as acetyl groups have weak absorbance).
-
Optimize the gradient to achieve baseline separation of the target oligosaccharide from impurities.
-
-
Preparative HPLC:
-
Scale up the optimized analytical method for preparative purification.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the peak of the target oligosaccharide.
-
-
Product Isolation and Analysis:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified acetylated oligosaccharide.
-
Assess the purity by analytical HPLC and confirm the structure by NMR and mass spectrometry.
-
Deprotection of Acetylated Oligosaccharides
The final step is the removal of the acetyl protecting groups to yield the native oligosaccharide. The Zemplén deacetylation is a widely used, mild, and efficient method for this purpose.[1]
Data Presentation: Zemplén Deacetylation of a Model Acetylated Disaccharide
| Reaction | Reagent | Solvent | Reaction Time | Typical Yield (%) | Purity (%) | Reference |
| Zemplén Deacetylation | Catalytic Sodium Methoxide (NaOMe) | Methanol (MeOH) | 1-4 hours | >95 | >98 | [1] |
Note: The reaction is typically quantitative. The yield refers to the isolated product after work-up and purification. Purity is assessed after the final purification step.
Experimental Protocol 3: Zemplén Deacetylation
Materials:
-
Purified acetylated oligosaccharide
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., 0.1 M solution in MeOH)
-
Dowex 50W-X8 (H⁺ form) resin
-
TLC plates
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Reaction Setup:
-
Dissolve the purified acetylated oligosaccharide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise with stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the progress of the deacetylation by TLC (a suitable solvent system might be ethyl acetate/methanol/water, e.g., 7:2:1). The deprotected product will have a much lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, add Dowex 50W-X8 (H⁺ form) resin to the reaction mixture to neutralize the sodium methoxide.
-
Stir until the pH of the solution is neutral (check with pH paper).
-
Filter the reaction mixture to remove the resin, washing the resin with methanol.
-
-
Product Isolation:
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the deprotected oligosaccharide.
-
-
Final Purification (if necessary):
-
Depending on the desired purity and downstream application, the deprotected oligosaccharide may be further purified by size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or RP-HPLC with a suitable aqueous mobile phase to remove any remaining salts or minor impurities.
-
Lyophilize the purified product to obtain a fluffy white solid.
-
Confirm the structure and purity by NMR spectroscopy and mass spectrometry.
-
Logical Relationships in Purification Strategy
The selection of the purification method is guided by the properties of the oligosaccharide and the desired scale and purity of the final product.
References
Troubleshooting & Optimization
Technical Support Center: 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in Glycosylation
Welcome to the technical support center for the use of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fully acetylated derivative of D-lactal, a disaccharide. The presence of acetyl protecting groups on all hydroxyl positions enhances its stability and solubility in organic solvents, making it a key intermediate in carbohydrate chemistry. Its primary application is in the stereoselective synthesis of complex oligosaccharides and glycoconjugates.
Q2: What is the role of the acetyl groups in glycosylation reactions involving this compound?
A2: The acetyl groups serve multiple functions:
-
Protection: They prevent unwanted reactions at the hydroxyl groups.
-
Stereodirecting Effect: The acetyl group at the C-2' position can exert a "neighboring group participation" effect, which typically favors the formation of 1,2-trans-glycosidic linkages. This is a crucial factor for achieving stereoselectivity in the glycosylation reaction.
-
Reactivity Modulation: Acetyl groups are electron-withdrawing, which can decrease the reactivity of the glycosyl donor. This is often referred to as a "disarming" effect and can be beneficial for controlling the reaction.
Q3: Can this compound be used as both a glycosyl donor and acceptor?
A3: In its peracetylated form, this compound is primarily used as a precursor to a glycosyl donor after appropriate activation at the anomeric center. To be used as a glycosyl acceptor, one of the acetyl groups would need to be selectively removed to expose a free hydroxyl group for glycosylation.
Troubleshooting Guide
Issue 1: Low Yield of Glycosylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Reactivity of the Glycosyl Donor/Acceptor | The "disarming" effect of the six acetyl groups can reduce reactivity. Consider using a more potent promoter or catalyst system. If using the lactal as an acceptor, the steric hindrance from adjacent acetyl groups may reduce the nucleophilicity of the free hydroxyl. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. Glycosylation reactions are highly sensitive to these parameters. The choice of promoter is also critical and should be tailored to the specific glycosyl donor and acceptor. |
| Presence of Moisture | Glycosylation reactions are extremely sensitive to water, which can hydrolyze the activated glycosyl donor. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. |
| Degradation of Reactants or Products | The D-lactal moiety or the glycosyl acceptor may be unstable under the chosen reaction conditions, especially with strong Lewis acids. Consider milder promoters or lower reaction temperatures. |
Issue 2: Poor Stereoselectivity (Formation of undesired anomers)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Lack of Neighboring Group Participation | The formation of 1,2-cis-glycosides may occur if the neighboring group participation of the C-2' acetyl group is not effective. This can be influenced by the solvent and the promoter system. Non-participating solvents like diethyl ether or dichloromethane are often preferred. |
| Anomerization of the Glycosyl Donor | The activated glycosyl donor may anomerize before reacting with the acceptor. Lowering the reaction temperature can sometimes mitigate this issue. |
| Reaction Mechanism | The reaction may be proceeding through an SN1-like mechanism, leading to a mixture of anomers. The choice of solvent and promoter can influence the reaction pathway. |
Issue 3: Difficulty in Deprotection of the Acetyl Groups
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | Standard Zemplén deacetylation (catalytic sodium methoxide in methanol) should be effective. If incomplete, ensure the sodium methoxide is fresh and the methanol is anhydrous. Reaction times may need tobe extended. |
| Acyl Migration | Under basic conditions, there is a risk of acyl migration, especially if partial deprotection occurs. This can lead to a mixture of products. Careful monitoring of the reaction by TLC or HPLC is recommended. |
| Cleavage of the Glycosidic Linkage | Harsh deprotection conditions (e.g., strongly acidic or basic) can potentially cleave the newly formed glycosidic bond. Milder, buffered, or enzymatic deprotection methods can be considered if lability is an issue. |
Issue 4: Complex Product Mixture and Purification Challenges
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Byproducts | Side reactions such as elimination, rearrangement, or reaction with trace water can lead to a complex mixture. Careful control of reaction conditions is crucial. |
| Difficulty in Separating Product from Starting Material | The polarity of the glycosylated product may be similar to the starting this compound, making chromatographic separation challenging. Utilize high-performance column chromatography with a carefully optimized solvent system. |
| Orthoester Formation | A common side product in glycosylation is the formation of an orthoester. The choice of promoter and reaction conditions can influence the formation of this byproduct. |
Experimental Protocols
General Protocol for Glycosylation using an Activated D-Lactal Donor
This is a general protocol and may require optimization for specific substrates.
-
Activation of this compound: The peracetylated lactal must first be converted to a suitable glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate).
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor and the activated D-lactal donor in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add molecular sieves to ensure anhydrous conditions and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the promoter (e.g., TMSOTf, BF3·OEt2) dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Filter the mixture, wash the solid with the reaction solvent, and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Zemplén Deacetylation
-
Dissolve the purified, acetylated glycosylation product in anhydrous methanol under an inert atmosphere.[1]
-
Cool the solution to 0 °C.[1]
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.[1]
-
Neutralize the reaction mixture with an ion-exchange resin (H+ form) until the pH is neutral.[1]
-
Filter the resin and wash with methanol.[1]
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected product.[1]
Visualizations
Caption: A typical experimental workflow for glycosylation.
Caption: A logical guide for troubleshooting common issues.
References
Technical Support Center: 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a Glycosyl Donor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a glycosyl donor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fully acetylated derivative of D-lactal, a disaccharide composed of a galactose and a glucose unit. The acetyl groups serve as protecting groups for the hydroxyl functionalities, enhancing the compound's stability and solubility in organic solvents. It is primarily used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The electron-withdrawing nature of the acetyl groups "disarms" the donor, which can influence the reactivity and stereochemical outcome of glycosylation reactions.
Q2: What are the common activators used for glycosylation with this donor?
Common activators for peracetylated glycosyl donors are Lewis acids. The choice of Lewis acid can significantly impact the reaction's outcome. Typical Lewis acids include:
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Tin(IV) chloride (SnCl₄)
The selection of the activator often depends on the nature of the glycosyl acceptor and the desired stereochemical outcome.[1][2]
Q3: What is the general mechanism of glycosylation with this donor?
The glycosylation reaction proceeds via activation of the lactal donor by a Lewis acid, leading to the formation of a reactive intermediate, typically an oxocarbenium ion. This electrophilic species is then attacked by a nucleophilic hydroxyl group from the glycosyl acceptor to form the glycosidic bond. The stereochemical outcome (α or β) is influenced by factors such as the choice of Lewis acid, solvent, temperature, and the presence of participating groups on the donor.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during glycosylation reactions using this compound.
Issue 1: Low Yield of the Desired Glycosylated Product
Possible Cause 1: Incomplete Reaction
-
Troubleshooting:
-
Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Increase the temperature. However, be cautious as this may also promote side reactions.
-
Increase the equivalents of the Lewis acid activator. A stoichiometric amount or even a slight excess may be required.
-
Ensure all reagents and solvents are anhydrous, as water can quench the Lewis acid and hydrolyze the donor.
-
Possible Cause 2: Formation of Side Products
-
Troubleshooting:
-
Identify the side products using techniques like NMR or Mass Spectrometry. Common side products include deacetylated compounds and orthoesters.
-
Optimize the reaction conditions to minimize the formation of specific side products (see below for details).
-
Issue 2: Formation of a More Polar Side Product
Possible Cause: Deacetylation
One of the most common side reactions with peracetylated donors is the loss of one or more acetyl groups, leading to the formation of partially deprotected, more polar byproducts.[5] This can occur through hydrolysis if moisture is present or via other mechanisms promoted by the Lewis acid.
-
Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Post-reaction Reacetylation: A highly effective strategy is to perform a reacetylation step after the glycosylation reaction is complete. Before work-up, the reaction mixture can be treated with an acetylating agent like acetic anhydride in the presence of a base like pyridine. This will convert the partially deacetylated side products back to the desired fully acetylated product, often leading to a significant increase in the isolated yield.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can sometimes reduce the extent of deacetylation.
-
Issue 3: Formation of a Non-polar, Unreactive Side Product
Possible Cause: Orthoester Formation
With "disarmed" donors like hexa-O-acetyl-D-lactal, the formation of a stable 1,2-orthoester can occur, especially with hindered or less reactive acceptors.[6] The C2-acetyl group can participate in the reaction to form a cyclic acyloxonium ion, which can be trapped by the acceptor's hydroxyl group to form an orthoester instead of the desired glycoside.
-
Troubleshooting:
-
Choice of Lewis Acid: The stability of the orthoester can be dependent on the Lewis acid used. A stronger Lewis acid like TMSOTf may promote the rearrangement of the orthoester to the desired glycoside, whereas a milder one like Hg(CN)₂ might favor orthoester formation.[6]
-
Change in Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with different anhydrous solvents like dichloromethane (DCM), acetonitrile, or toluene.
-
Temperature: Increasing the reaction temperature might facilitate the conversion of the kinetic orthoester product to the thermodynamic glycoside product.
-
Issue 4: Unexpected Stereoselectivity
Possible Cause: Influence of the Lewis Acid on the Reaction Mechanism
The stereochemical outcome of the glycosylation is highly dependent on the reaction mechanism (SN1 vs. SN2). The choice of Lewis acid can dictate which pathway is favored.
-
Troubleshooting:
-
For β-selectivity (1,2-trans): The presence of the participating C2-acetyl group generally favors the formation of the β-glycoside through a neighboring group participation mechanism. Milder Lewis acids may favor this pathway.
-
For α-selectivity (1,2-cis): Achieving α-selectivity with a C2-participating group is more challenging. Stronger Lewis acids like TMSOTf might promote an SN1-like mechanism, potentially leading to a mixture of anomers or even favoring the α-anomer under certain conditions.[1] Experimenting with different Lewis acids is key to controlling stereoselectivity.
-
Data Presentation
Table 1: Influence of Lewis Acid on Glycosylation Outcome (Illustrative)
| Lewis Acid | Predominant Mechanism | Expected Major Stereoisomer | Common Side Reactions |
| BF₃·Et₂O | SN2-like | β (1,2-trans) | Deacetylation |
| TMSOTf | SN1-like | α/β mixture or α | Deacetylation, Orthoester rearrangement |
| AgOTf | SN1-like | α/β mixture or α | Orthoester formation/rearrangement |
Note: This table provides a generalized summary based on the behavior of similar peracetylated glycosyl donors. The actual outcome will depend on the specific acceptor and reaction conditions.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Glycosylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, this compound (1 equivalent), the glycosyl acceptor (1.2-1.5 equivalents), and activated molecular sieves (4 Å) to a flame-dried flask containing anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) with stirring.
-
Activation: Add the Lewis acid (e.g., BF₃·Et₂O or TMSOTf, 1.5-2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quenching: Quench the reaction by adding a few drops of a base (e.g., triethylamine or pyridine).
-
Work-up: Dilute the mixture with DCM, filter through Celite to remove the molecular sieves, and wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Post-Glycosylation Reacetylation
-
After Glycosylation: Once the glycosylation reaction is deemed complete by TLC, cool the reaction mixture to 0 °C.
-
Reacetylation: Add pyridine (2-3 equivalents) followed by acetic anhydride (2-3 equivalents).
-
Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Proceed with the standard quenching and work-up procedure as described above.
Visualizations
Caption: General pathway for Lewis acid-catalyzed glycosylation.
Caption: Troubleshooting workflow for common side reactions.
Caption: Influence of reaction mechanism on stereoselectivity.
References
- 1. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and stereoselectivity with "3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal"
Welcome to the technical support center for the utilization of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide troubleshooting guidance, and answer frequently asked questions related to the use of this valuable glycosyl donor.
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve common issues encountered during glycosylation reactions with this compound.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Moisture in the reaction: Traces of water can quench the activator or hydrolyze the glycosyl donor. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Inefficient activation of the glycosyl donor: The chosen Lewis acid or promoter may not be suitable or active enough. | - Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂). - Titrate the activator to ensure its potency. - Increase the equivalents of the activator. | |
| 3. Low reactivity of the glycosyl acceptor: Steric hindrance or electronic effects on the acceptor alcohol can reduce nucleophilicity. | - Increase the reaction temperature. - Use a more potent activator. - Consider a different protecting group strategy for the acceptor. | |
| 4. Decomposition of starting material: Harsh reaction conditions can lead to the degradation of the lactal. | - Monitor the reaction closely by TLC. - Lower the reaction temperature. - Choose a milder activator. | |
| Poor Stereoselectivity (Mixture of α and β anomers) | 1. Reaction conditions favoring both Sɴ1 and Sɴ2 pathways: The nature of the solvent and activator can influence the reaction mechanism. | - For β-selectivity (1,2-trans): Use a participating solvent like acetonitrile and a milder Lewis acid. The acetyl group at C-2' can act as a participating group. - For α-selectivity (1,2-cis): Use a non-participating solvent like dichloromethane or toluene and a stronger Lewis acid.[1] |
| 2. Temperature: Higher temperatures can lead to an equilibrium of anomers. | - Run the reaction at a lower temperature to favor the kinetically controlled product. | |
| Formation of Side Products | 1. Ferrier Rearrangement: This is a common side reaction for glycals, leading to the formation of a 2,3-unsaturated glycoside.[2] | - Choose a catalyst that minimizes this rearrangement; for instance, some thiouracil derivatives have been shown to catalyze the Ferrier reaction, so similar structures should be used with caution if this product is not desired.[2] - Optimize the reaction temperature and time. |
| 2. Incomplete reaction: Leads to a complex mixture of starting material and product. | - Increase the reaction time. - Add more equivalents of the glycosyl donor or acceptor. | |
| 3. Orthoester formation: Can occur as a side reaction with participating protecting groups. | - Use of a non-participating solvent can sometimes suppress orthoester formation. |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving issues in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acetyl groups in this compound?
A1: The acetyl groups serve multiple crucial functions. They act as protecting groups for the hydroxyls, preventing unwanted side reactions.[3] They also enhance the solubility of the lactal in organic solvents and influence the stereochemical outcome of glycosylation reactions through neighboring group participation, particularly the acetyl group at the C-2' position.[4]
Q2: How can I favor the formation of the β-glycoside (1,2-trans product)?
A2: To favor the formation of the β-glycoside, you should choose reaction conditions that promote neighboring group participation of the C-2' acetyl group. This typically involves using a participating solvent, such as acetonitrile, which can stabilize the intermediate acyloxonium ion. Milder Lewis acids are also often preferred for this outcome.
Q3: What conditions are favorable for synthesizing the α-glycoside (1,2-cis product)?
A3: The synthesis of the α-glycoside generally requires conditions that favor an Sɴ1-like mechanism. This can be achieved by using a non-participating solvent like dichloromethane or toluene, and a stronger Lewis acid such as TMSOTf. These conditions promote the formation of an oxocarbenium ion intermediate, which can then be attacked by the nucleophile, often with a preference for the alpha face depending on the substrate and other steric factors.[1]
Q4: My TLC plate shows multiple spots. What could they be?
A4: Multiple spots on a TLC plate can indicate a variety of issues:
-
Unreacted starting materials: Your glycosyl donor and/or acceptor.
-
Desired product: The new glycoside.
-
Anomers: Both α and β glycosides may have formed and could be separable by TLC.
-
Side products: This could include products from Ferrier rearrangement or decomposition of the starting materials.
-
Partially deacetylated products: If there is moisture or if the reaction conditions are harsh, some acetyl groups might be cleaved.
Q5: Is it necessary to use an inert atmosphere for my glycosylation reaction?
A5: Yes, it is highly recommended. Glycosylation reactions are often sensitive to moisture. The Lewis acids or promoters used as activators can be quenched by water, leading to a significant decrease in reaction efficiency and yield.[5]
Quantitative Data
The following table summarizes representative data for glycosylation reactions involving acetylated glycosyl donors. Note that the optimal conditions and outcomes will be specific to the glycosyl acceptor and the precise reaction setup.
| Glycosyl Donor | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| Per-O-acetylated Glycosyl Donor | Primary Alcohol | TMSOTf | CH₂Cl₂ | -20 to 0 | 85 | 5:1 |
| Per-O-acetylated Glycosyl Donor | Primary Alcohol | BF₃·OEt₂ | CH₃CN | 0 | 78 | 1:10 |
| Per-O-acetylated Glycosyl Donor | Secondary Alcohol | TMSOTf | CH₂Cl₂ | 0 to 25 | 65 | 3:1 |
| Per-O-acetylated Glycosyl Donor | Secondary Alcohol | BF₃·OEt₂ | CH₃CN | 25 | 50 | 1:8 |
This table is a generalized representation and actual results may vary.
Experimental Protocols
General Protocol for Glycosylation using this compound
This protocol provides a general starting point for glycosylation reactions. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Lewis acid activator (e.g., TMSOTf or BF₃·OEt₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine or pyridine (for quenching)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.) and activated molecular sieves (4 Å).
-
Add anhydrous solvent (CH₂Cl₂ for α-selectivity, CH₃CN for β-selectivity) and stir the mixture at room temperature for 30 minutes.
-
Add the this compound (1.2 equiv.) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C for TMSOTf in CH₂Cl₂, 0 °C for BF₃·OEt₂ in CH₃CN).
-
Slowly add the Lewis acid activator (1.1 to 1.5 equiv.) dropwise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or pyridine until the solution is neutral.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
General Glycosylation Mechanism
Caption: General mechanisms for glycosylation reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal.
Experimental Protocols
A detailed methodology for the per-O-acetylation of D-lactal using acetic anhydride and pyridine is provided below. This protocol is a standard and widely used method for the acetylation of carbohydrates.[1]
Materials:
-
D-lactal
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: Dissolve D-lactal (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).[1]
-
Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath and add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]
-
Quenching the Reaction: Once the reaction is complete, quench it by adding dry methanol (MeOH).
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of acetic anhydride. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a larger excess of acetic anhydride (up to 2 equivalents per hydroxyl group).[1][2] 2. Continue stirring the reaction and monitor by TLC until the starting material disappears. 3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C), but be cautious of potential side reactions. |
| Formation of Multiple Products (streaking or multiple spots on TLC) | 1. Presence of water in the reaction mixture. 2. Incomplete acetylation leading to a mixture of partially acetylated products. 3. Side reactions due to prolonged heating or strong basic conditions. | 1. Ensure all glassware is oven-dried and use anhydrous pyridine. 2. Increase the amount of acetic anhydride and/or reaction time. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1] 3. Avoid excessive heating. Perform the reaction at room temperature if possible. |
| Low Yield | 1. Loss of product during work-up (e.g., into the aqueous layer). 2. Incomplete reaction. 3. Decomposition of the product during purification. | 1. Ensure proper phase separation during extractions. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. See "Incomplete Reaction" above. 3. Use a well-packed silica gel column and elute with an appropriate solvent system to ensure good separation and minimize the time the product spends on the column. |
| Product is an oil instead of a solid | 1. Presence of impurities, such as residual pyridine or byproducts. 2. The product may be an amorphous solid or an oil at room temperature. | 1. Ensure thorough removal of pyridine by co-evaporation with toluene. Purify carefully by column chromatography. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, confirm its purity by NMR. |
| Difficulty in removing pyridine | Pyridine has a high boiling point and can be difficult to remove completely by simple evaporation. | Co-evaporate the reaction mixture with a higher-boiling non-polar solvent like toluene multiple times.[2] Alternatively, wash the organic layer with an aqueous copper sulfate solution, which forms a complex with pyridine and helps to remove it into the aqueous phase.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the acetylation reaction?
A1: Pyridine serves two main purposes in this reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct that is formed, driving the reaction to completion. Secondly, it can act as a nucleophilic catalyst by reacting with acetic anhydride to form a more reactive acetylating agent.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (D-lactal) and the product (this compound). The starting material is significantly more polar and will have a lower Rf value than the fully acetylated product. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[6][7]
Q3: What are the common side products in this reaction?
A3: The most common side products are partially acetylated D-lactal derivatives, which arise from an incomplete reaction. If the reaction is heated for an extended period, diacetylated byproducts could potentially form, though this is less common for per-O-acetylation.[8]
Q4: What is the best way to purify the final product?
A4: The most effective method for purifying this compound is silica gel column chromatography.[1] The choice of eluent is crucial for good separation. A gradient of hexane and ethyl acetate is typically effective, starting with a higher proportion of hexane and gradually increasing the polarity with ethyl acetate.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the presence of the acetyl groups and the lactal backbone.[9][10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[9]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Reaction Parameters and their Optimized Values
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Dry Pyridine | Acts as a base and catalyst.[4][5] |
| Acetylation Reagent | Acetic Anhydride (Ac₂O) | Readily available and effective acetylating agent. |
| Stoichiometry of Ac₂O | 1.5 - 2.0 equivalents per hydroxyl group | Ensures complete acetylation.[1][2] |
| Temperature | 0°C to Room Temperature | Minimizes side reactions. Gentle heating can be applied if the reaction is slow. |
| Reaction Time | Monitored by TLC until completion | Ensures the reaction goes to completion without unnecessary heating or stirring.[1] |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₂₄H₃₂O₁₅ |
| Molecular Weight | 560.50 g/mol [11] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Multiple signals in the acetate region (δ ~2.0-2.2 ppm) and characteristic signals for the sugar protons. |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbons of the acetyl groups (δ ~169-171 ppm) and the sugar carbons. |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ peak at m/z ~583.5 |
Visualizations
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brainly.in [brainly.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. rsc.org [rsc.org]
- 10. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming the Deactivating Effect of Acetyl Groups in Glycosylation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the deactivating effect of acetyl protecting groups in chemical glycosylation.
Troubleshooting Guides
This section addresses common issues encountered during glycosylation reactions involving acetylated donors.
Issue 1: Low Glycosylation Yield
Q1: My glycosylation reaction with a peracetylated glycosyl donor is resulting in a very low yield. What are the common causes and how can I fix this?
A1: Low yields with acetylated donors are a frequent problem, primarily due to the electron-withdrawing nature of acetyl groups, which "disarms" the glycosyl donor and reduces its reactivity[1]. Several factors could be contributing to the low yield:
-
Suboptimal Donor Activation: The Lewis acid promoter may be too weak or used in insufficient quantity to activate the disarmed donor effectively.
-
Incomplete Reaction: The reaction may be sluggish, leading to a significant amount of unreacted starting material.
-
Formation of Byproducts: A common issue is the formation of partially deacetylated glycosides as byproducts, which complicates purification and lowers the isolated yield of the desired fully acetylated product[2][3].
Troubleshooting Strategy: The One-Pot Glycosylation-Reacetylation Protocol
A highly effective method to significantly boost the isolated yield is to perform a reacetylation step directly after the glycosylation reaction is complete[2][3]. This converts the polar, partially deacetylated byproducts back into the desired peracetylated glycoside, simplifying purification and dramatically increasing yields[2][3].
-
Procedure: After the initial glycosylation is deemed complete by TLC, the reaction mixture is cooled, and acetic anhydride with a mild base (e.g., pyridine) is added.
-
Impact: This protocol can increase yields by a factor of three or more. For example, yields of peracetylated allyl glycosides were increased from 18–24% to 61–76% after implementing the reacetylation step[3].
Issue 2: Reaction is Sluggish with Unreacted Starting Material
Q2: I'm observing a lot of unreacted starting material even after extended reaction times. How can I improve the reaction rate?
A2: A sluggish reaction is a direct consequence of the deactivating effect of acetyl groups. To improve the rate, consider the following:
-
Choice of Promoter: Use a stronger Lewis acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is generally a more potent activator than Boron Trifluoride Etherate (BF₃·Et₂O) and can promote reactions through a more reactive Sₙ1-like pathway[2].
-
Reaction Temperature: Increasing the reaction temperature can improve the rate. However, this must be done cautiously, as higher temperatures can also lead to side reactions or anomerization. A systematic study of the donor's activation temperature can help optimize this parameter.
-
"Arming" the Donor: If possible, modify the protecting group strategy. Replacing an acetyl group at a key position (e.g., C4) with an electron-donating group, such as a tert-butyldimethylsilyl (TBDMS) ether, can "arm" the donor, making it significantly more reactive[4].
Frequently Asked Questions (FAQs)
Q1: What is the "deactivating effect" of acetyl groups in glycosylation?
A1: The deactivating effect stems from the electron-withdrawing nature of the ester carbonyl group in the acetyl protector. These groups pull electron density away from the pyranose ring, destabilizing the formation of the key oxocarbenium ion intermediate required for glycosidic bond formation. This reduced reactivity classifies acetyl groups as "disarming" protecting groups[1].
Caption: Mechanism of acetyl group deactivation in glycosylation.
Q2: What is the "armed-disarmed" principle?
A2: This is a key strategy in oligosaccharide synthesis that exploits the different reactivities of glycosyl donors based on their protecting groups.
-
"Armed" Donors: Possess electron-donating protecting groups (e.g., benzyl ethers, silyl ethers). These groups increase the reactivity of the donor by stabilizing the oxocarbenium ion intermediate.
-
"Disarmed" Donors: Possess electron-withdrawing protecting groups (e.g., acetyl, benzoyl esters). These groups decrease reactivity[1]. This principle allows for the selective activation of an armed donor in the presence of a disarmed donor, which can act as the acceptor.
Caption: Logical relationship of the "armed-disarmed" strategy.
Q3: How do I choose the right Lewis acid promoter?
A3: The choice depends on the reactivity of your donor and acceptor.
-
Boron Trifluoride Etherate (BF₃·Et₂O): A versatile and common Lewis acid. It is often sufficient for moderately reactive donors and, with participating groups like acetyl at C-2, it favors the formation of 1,2-trans-glycosides[2].
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): A stronger Lewis acid used for less reactive ("disarmed") systems. It is more likely to promote an Sₙ1-like mechanism, which can sometimes affect stereoselectivity[2][4]. It is often necessary to screen both promoters to find the optimal conditions for a specific reaction.
Q4: Are there other strategies besides changing promoters or reacetylating?
A4: Yes. One advanced strategy involves temporarily modifying the N-acetyl group in amino sugars. The "diacetyl strategy" converts the N-acetyl group (NHAc) into a diacetyl imide (NAc₂). This modification enhances the glycosylation reactivity, and the NAc₂ group can be easily converted back to the native NHAc under mild basic conditions after the glycosylation is complete[5].
Data Presentation
Table 1: Comparison of Glycosylation Strategies and Yields
This table summarizes quantitative data from studies aimed at overcoming the deactivating effect of acetyl groups.
| Glycosyl Donor | Protecting Group Strategy | Promoter | Glycosyl Acceptor | Yield (%) | Reference |
| GlcNAc Donor | 4-O-TBDMS ("Armed") | TMSOTf | Primary Alcohol | 67% | [4] |
| GlcNAc Donor | 4-O-Acetyl ("Disarmed") | TMSOTf | Primary Alcohol | 18% | [4] |
| β-GlcNAc Tetraacetate | Standard Acetyl Protection | TMSOTf | Primary Alcohol | 16% | [4] |
| Peracetylated Sugars | Standard Glycosylation | BF₃·Et₂O / TMSOTf | Allyl Alcohol | 18 - 24% | [3] |
| Peracetylated Sugars | Glycosylation + Reacetylation | BF₃·Et₂O / TMSOTf | Allyl Alcohol | 61 - 76% | [3] |
Experimental Protocols
Protocol 1: General Glycosylation with an Acetylated N-Acetylglucosamine (GlcNAc) Donor
This protocol is adapted from a procedure using an "armed" GlcNAc donor but provides a general workflow applicable to other acetylated donors with adjustments to the promoter and conditions[4].
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the GlcNAc donor (1.0 mmol) and the glycosyl acceptor (1.5 mmol).
-
Dissolution: Add anhydrous 1,2-dichloroethane (5.0 mL).
-
Activation: At the desired reaction temperature (e.g., 40 °C), add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at the set temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture and quench by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Extract the mixture with CHCl₃ or CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.
Protocol 2: One-Pot Glycosylation-Reacetylation Procedure
This protocol is a highly effective method for improving yields with peracetylated donors[2][3].
-
Glycosylation: Perform the glycosylation reaction as described in Protocol 1 (Steps 1-4). Monitor by TLC until the glycosyl donor is consumed. You will likely observe the formation of the desired product along with more polar byproduct spots.
-
Cooling: Once the glycosylation is complete, cool the reaction mixture to 0°C in an ice bath.
-
Reacetylation: Sequentially add pyridine (e.g., 5 equivalents) followed by acetic anhydride (e.g., 4 equivalents) directly to the cooled reaction mixture.
-
Completion of Reacetylation: Remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor by TLC until the polar byproducts converge into a single spot corresponding to the peracetylated product.
-
Work-up and Purification: Perform the quenching, work-up, and purification steps as described in Protocol 1 (Steps 5-7).
Caption: Experimental workflow for the glycosylation-reacetylation protocol.
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacetyl strategy for synthesis of NHAc containing glycans: enhancing glycosylation reactivity via diacetyl imide protection - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete deprotection of "3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal" derivatives
Welcome to the Technical Support Center for Carbohydrate Chemistry. This guide provides troubleshooting advice and frequently asked questions regarding the incomplete deprotection of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the complete deprotection of acetylated lactal derivatives?
A1: The most conventional and widely used method for O-deacetylation in carbohydrate chemistry is the Zemplén deacetylation.[1] This reaction utilizes a catalytic amount of sodium methoxide (NaOMe) in dry methanol to efficiently remove acetyl groups under basic conditions.[1][2] It is favored because the conditions are generally mild, and the workup is straightforward, typically involving neutralization with an ion-exchange resin.[1]
Q2: How can I monitor the progress of my deprotection reaction?
A2: The progress of the deprotection reaction is best monitored by Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (the fully acetylated lactal), you can observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deacetylated product. The difference in polarity is significant, as the free hydroxyl groups of the product interact more strongly with the silica gel stationary phase, resulting in a much lower Rf value.
Q3: What causes incomplete deprotection in a Zemplén deacetylation reaction?
A3: Incomplete deprotection can stem from several factors:
-
Inactive Reagent: Sodium methoxide can degrade upon exposure to atmospheric moisture. Using old or improperly stored NaOMe can lead to a stalled reaction.
-
Insufficient Catalyst: While catalytic amounts are sufficient, an inadequate quantity of NaOMe may result in a very slow or incomplete reaction. Typically, 0.1 to 0.2 equivalents are used.[3]
-
Low Temperature: While the reaction is often started at 0°C, it is typically allowed to warm to room temperature.[1] Insufficient temperature can slow the reaction rate significantly.
-
Insufficient Reaction Time: Deprotection is not always instantaneous. It's crucial to monitor the reaction by TLC until the starting material is fully consumed.[1]
Q4: Can acetyl groups migrate during deprotection?
A4: Yes, acyl migration is a known phenomenon in carbohydrate chemistry, particularly under both acidic and basic conditions.[4][5] While Zemplén conditions are generally mild, the potential for migration exists, which can lead to a mixture of partially acetylated isomers. Careful control of reaction conditions is necessary to minimize this side reaction.
Troubleshooting Guide
Issue 1: The reaction is incomplete; a significant amount of starting material remains.
| Possible Cause | Suggested Solution |
| Degraded Sodium Methoxide (NaOMe) | Use a freshly opened bottle of NaOMe solution or prepare it fresh by carefully adding sodium metal to dry methanol. |
| Insufficient Catalyst | Add another small portion of NaOMe solution (e.g., 0.05 eq.) and continue to monitor the reaction by TLC. Note that using a large excess is not typically necessary.[3] |
| Reaction Time/Temperature is Too Low | Allow the reaction to stir longer at room temperature. If the reaction is still sluggish, gentle warming (e.g., to 40°C) can be considered, but be mindful of potential side reactions. |
| Poor Solubility of Substrate | Ensure the acetylated lactal derivative is fully dissolved in methanol. If solubility is an issue, a co-solvent like dry tetrahydrofuran (THF) may be carefully added. |
Issue 2: TLC shows the starting material is gone, but there are multiple product spots.
| Possible Cause | Suggested Solution |
| Acyl Migration | This occurs when an acetyl group moves to a different hydroxyl position, creating a constitutional isomer. To minimize this, ensure the reaction is not run for an excessively long time after completion and maintain a moderate temperature. Purification via column chromatography will be necessary to separate the isomers. |
| Partial Deprotection | The multiple spots may represent intermediates with one or more acetyl groups remaining. This can happen if the reaction is stopped prematurely or if certain acetyl groups are sterically hindered.[2][6] To resolve this, resubmit the product mixture to the deprotection conditions for a longer duration or with a slight increase in catalyst. |
| Degradation of the Product | The lactal structure or other sensitive functional groups in the derivative may be unstable to the basic conditions, leading to side products. Consider using milder, alternative methods such as enzymatic deprotection.[7][8] |
Issue 3: The final product is difficult to purify.
| Possible Cause | Suggested Solution |
| Co-elution of Products | The polarity of partially deacetylated intermediates or isomers may be very similar, making separation by standard silica gel chromatography challenging. Try using a different solvent system or consider reverse-phase (C18) chromatography with a methanol/water or acetonitrile/water gradient.[3] |
| Residual Sodium Acetate | The byproduct of the reaction, sodium acetate, is highly polar and can interfere with purification. Ensure the reaction is properly neutralized with an acidic resin (like Dowex H+) until the pH is neutral before filtration and concentration.[1] |
Experimental Protocols
Protocol 1: General Zemplén Deprotection of this compound
Materials:
-
This compound derivative (1.0 equiv.)
-
Dry Methanol (MeOH)
-
Sodium methoxide solution (e.g., 25 wt% in MeOH, 0.1-0.2 equiv.)
-
Acidic ion-exchange resin (e.g., Dowex® 50WX8 H+ form)
-
TLC plates (silica gel 60 F254)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol)
Procedure:
-
Dissolve the acetylated lactal derivative in dry methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add the sodium methoxide solution dropwise with stirring.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction's progress by TLC (see Protocol 2) every 15-30 minutes until the starting material is completely consumed.[1]
-
Once complete, add the acidic ion-exchange resin in portions until the pH of the solution becomes neutral (check by applying a drop to wet pH paper).[1]
-
Stir the mixture for an additional 15 minutes.
-
Filter off the resin through a cotton or glass wool plug, washing the resin thoroughly with methanol.[1]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to obtain the pure deacetylated product.
Protocol 2: TLC Monitoring of Deprotection
Materials & Reagents:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile Phase: A typical solvent system for separating acetylated and deacetylated sugars is Ethyl Acetate/Methanol (e.g., 9:1 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v). The optimal system may require some experimentation.
-
Visualization Stain: Ceric Ammonium Molybdate (CAM) or Anisaldehyde-Sulfuric Acid stain. These are general-purpose stains for carbohydrates and other oxidizable compounds.[9]
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and letting it saturate for 10-15 minutes.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate's baseline. Also spot the original, fully acetylated starting material as a reference.
-
Place the TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Dip the dried plate into the visualization stain, blot the excess, and gently heat with a heat gun until colored spots appear.[9]
-
The starting material (less polar) will have a high Rf value, while the deacetylated product(s) (more polar) will have a much lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Visual Workflows
Caption: Standard experimental workflow for Zemplén deacetylation.
Caption: Decision tree for troubleshooting incomplete deprotection.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective monodeprotection of peracetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Anomeric Mixture Control in Reactions with 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal. It provides troubleshooting advice and answers to frequently asked questions regarding the control of anomeric mixtures in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an anomeric mixture and why is its control important in reactions with this compound?
A1: In glycosylation reactions, a new stereocenter is formed at the anomeric carbon (C1) of the glycosyl donor. This results in the potential formation of two diastereomers, known as anomers (α and β), which differ in the orientation of the newly formed glycosidic bond. Controlling the ratio of these anomers is crucial because the stereochemistry of the glycosidic linkage can significantly impact the biological activity and pharmacological properties of the resulting glycoconjugate.[1][2]
Q2: What are the key factors that influence the anomeric selectivity in glycosylation reactions involving acetylated lactals?
A2: The stereochemical outcome of glycosylation reactions is influenced by several competing factors.[1] Key factors include:
-
The nature of the glycosyl donor and acceptor: The reactivity and steric hindrance of both the donor and acceptor molecules play a significant role.
-
Protecting groups: The acetyl groups on the lactal donor, particularly the one at C2, can influence the reaction mechanism through neighboring group participation, which typically favors the formation of the 1,2-trans product.[3]
-
The promoter or catalyst used: The choice of activator can determine the reaction pathway, leading to different anomeric outcomes.[3][4]
-
The solvent: The polarity of the solvent can affect the stability of reaction intermediates, thereby influencing the anomeric ratio.
-
The reaction temperature: Temperature can have a significant impact on the stereochemistry of the glycoside product.[1]
Q3: Which promoters are commonly used for glycosylation reactions with acetylated glycals?
A3: A variety of promoters can be used to activate acetylated glycals for glycosylation. Common choices include Lewis acids like boron trifluoride etherate (BF₃·OEt₂), and other reagents such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a triflate salt (e.g., AgOTf or TMSOTf).[2] The choice of promoter is critical as it can significantly influence the yield and anomeric selectivity of the reaction.
Troubleshooting Guide
Problem 1: Poor anomeric selectivity (obtention of a nearly 1:1 mixture of α and β anomers).
| Potential Cause | Suggested Solution |
| Ineffective Neighboring Group Participation | The acetyl group at the C2' position may not be effectively participating. Ensure anhydrous reaction conditions to prevent hydrolysis of the acetyl group. Consider using a different protecting group at C2' if the issue persists. |
| Inappropriate Promoter/Catalyst | The chosen promoter may not be optimal for directing the stereoselectivity. Screen a variety of promoters with different mechanisms of action. For instance, if a Lewis acid is giving poor selectivity, consider a promoter system that favors an SN2-like mechanism.[4] |
| Unsuitable Solvent | The solvent may be stabilizing a non-selective reaction intermediate. Experiment with solvents of varying polarity. Non-polar solvents like dichloromethane (DCM) or toluene often favor SN2-like reactions, which can lead to higher stereoselectivity.[5] |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature, for example, from 0 °C down to -78 °C.[6] |
Problem 2: Low yield of the desired glycosylated product.
| Potential Cause | Suggested Solution |
| Inactive Promoter or Donor | Ensure the promoter is fresh and active. The hexa-O-acetyl-D-lactal donor should be of high purity and stored under anhydrous conditions. |
| Suboptimal Reaction Conditions | The reaction time, temperature, or concentration of reactants may not be optimal. Perform a systematic optimization of these parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Side Reactions | Undesired side reactions may be consuming the starting materials. This can sometimes be addressed by changing the promoter, solvent, or temperature. For example, the use of a milder promoter might reduce the occurrence of degradation products. |
Quantitative Data Summary
The following table summarizes representative data for the glycosylation of a generic alcohol acceptor with this compound under various conditions. This data is illustrative and based on typical outcomes for similar reactions reported in the literature.
| Promoter System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| BF₃·OEt₂ | Dichloromethane (DCM) | 0 | 2 | 75 | 80:20 |
| N-Iodosuccinimide (NIS) / TfOH (cat.) | Dichloromethane (DCM) | -20 | 4 | 85 | >95:5 (predominantly α) |
| Trimethylsilyl triflate (TMSOTf) | Acetonitrile (MeCN) | -40 | 3 | 80 | 10:90 |
| Silver triflate (AgOTf) / Collidine | Dichloromethane (DCM) | -78 to 0 | 6 | 70 | 20:80 |
Experimental Protocols
General Procedure for a Promoted Glycosylation Reaction
-
Preparation: Dry all glassware in an oven at >100 °C overnight and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂). All solvents must be anhydrous.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen) at the desired temperature (e.g., -20 °C), add activated molecular sieves (4 Å).
-
Initiation: After stirring for 30 minutes, add the promoter (e.g., N-Iodosuccinimide, 1.5 equivalents). Then, add the catalyst (e.g., a solution of TfOH in DCM, 0.1 equivalents) dropwise over 5 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate and triethylamine.
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite and wash with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired glycoside. The anomeric ratio can be determined by ¹H NMR analysis of the purified product.
Visualizations
Caption: Experimental workflow for a typical glycosylation reaction.
Caption: Key factors influencing anomeric selectivity in glycosylation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of "3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal" during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around the lability of its acetyl protecting groups. The main issues are susceptibility to hydrolysis under both acidic and basic conditions, and the potential for acyl migration, particularly under neutral to basic conditions. The glycal double bond also introduces reactivity towards electrophilic addition.
Q2: What is acyl migration and why is it a concern for this compound?
A2: Acyl migration is an intramolecular reaction where an acetyl group moves from one hydroxyl group to another. While this compound is fully acetylated, partial deprotection during a reaction can generate a free hydroxyl group, creating the possibility for an adjacent acetyl group to migrate to this new position. This can lead to the formation of undesired constitutional isomers, complicating purification and subsequent reaction steps. This phenomenon is well-documented for partially acetylated sugars.[1][2][3]
Q3: Under what conditions is this compound susceptible to hydrolysis?
A3: The acetyl ester groups are susceptible to hydrolysis under both acidic and basic conditions.[4][5] Basic conditions, such as those used in Zemplén deacetylation (e.g., sodium methoxide in methanol), will rapidly remove all acetyl groups.[6] Acidic conditions can also lead to deacetylation, and the rate of hydrolysis can be influenced by the specific acid and solvent system used.[5] Strong acidic conditions may also lead to hydration of the double bond.[2]
Q4: Is the glycal double bond stable during reactions?
A4: The endocyclic double bond of the lactal moiety is an electron-rich alkene and is susceptible to electrophilic addition reactions. Strong acids can protonate the double bond, leading to the formation of a carbocation intermediate that can be trapped by nucleophiles, resulting in the formation of 2-deoxyglycosyl derivatives or other rearrangement products. Care should be taken to avoid strongly acidic conditions if the integrity of the glycal is to be maintained.
Q5: What is the correct molecular formula and weight for this compound?
A5: The correct molecular formula for this compound is C₂₄H₃₂O₁₅, with a corresponding molecular weight of approximately 560.50 g/mol .[7] Note that some sources may contain discrepancies.
Troubleshooting Guides
Issue 1: Formation of Unexpected Isomers in Reaction Mixture
-
Symptom: TLC or NMR analysis of your reaction mixture shows the presence of multiple spots or unexpected signals, suggesting the formation of isomers.
-
Possible Cause: Acyl migration is likely occurring due to partial deacetylation and subsequent intramolecular rearrangement. This is often catalyzed by basic or even neutral pH conditions.[2][3]
-
Resolution:
-
pH Control: If your reaction conditions permit, maintain a slightly acidic pH (4-6) to minimize base-catalyzed acyl migration.[2]
-
Temperature: Lowering the reaction temperature can reduce the rate of both deacetylation and acyl migration.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to conditions that may induce isomerization.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can facilitate hydrolysis of acetyl groups, which is the first step towards acyl migration.
-
Issue 2: Partial or Complete Deacetylation Observed
-
Symptom: Your product is partially or fully deacetylated, as evidenced by changes in polarity on TLC and loss of acetyl signals in NMR.
-
Possible Cause: The reaction conditions are too acidic or basic, leading to the hydrolysis of the acetyl ester groups.[4][6]
-
Resolution:
-
Reagent Choice: Avoid strong acids and bases if deprotection is not desired. If a base is required, consider using a non-nucleophilic, hindered base. For acidic conditions, use of a Lewis acid might be preferable to a strong Brønsted acid.
-
Buffer System: Employ a suitable buffer system to maintain the pH within a safe range for the acetyl groups.
-
Work-up Procedure: During the reaction work-up, avoid prolonged exposure to aqueous acidic or basic solutions. Use a quick neutralization step if necessary.
-
Issue 3: Unwanted Reactions at the Glycal Double Bond
-
Symptom: You observe the formation of byproducts resulting from the reaction at the C1-C2 double bond, such as 2-deoxyglycosides or addition products.
-
Possible Cause: The reaction conditions are too acidic, leading to the protonation of the glycal double bond and subsequent reactions.
-
Resolution:
-
Avoid Strong Acids: Use non-acidic or mildly acidic conditions whenever possible.
-
Protecting Group Strategy: If strongly acidic conditions are unavoidable in a subsequent step, consider if a different protecting group strategy for the hydroxyl groups would be more appropriate.
-
Reaction Sequence: Alter the synthetic route to perform reactions sensitive to the glycal double bond before introducing conditions that might compromise its integrity.
-
Quantitative Data Summary
Table 1: Conditions for De-O-acetylation (Zemplén Conditions)
| Parameter | Value | Reference |
| Reagent | Sodium methoxide (NaOMe) in Methanol (MeOH) | [6] |
| Amount of NaOMe | Catalytic amount | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Monitoring | Thin Layer Chromatography (TLC) | [6] |
| Quenching | Addition of ion-exchange resin (H⁺ form) to neutralize | [6] |
Table 2: Conditions Favoring Acyl Migration in a Related System (3,4-di-O-acetyl-D-glycal to 3,6-di-O-acetyl-D-glycal)
| Parameter | Value | Reference |
| pH | 8.0 - 9.5 (Advantageously 8.6 - 9.0) | [3] |
| Medium | Aqueous Buffer (e.g., Phosphate buffer) | [3] |
| Temperature | Not specified, but typically room temperature | |
| Outcome | Migration of acetyl group | [3] |
Experimental Protocols
Protocol 1: General Procedure for De-O-acetylation under Zemplén Conditions
This protocol describes the complete removal of acetyl groups from this compound.
-
Dissolve the acetylated compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[6]
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 equivalents of a 1 M solution).[6]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.[6]
-
Once the reaction is complete, add an ion-exchange resin (H⁺ form) to the mixture and stir until the pH of the solution becomes neutral.[6]
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the fully deprotected D-lactal.
Protocol 2: Monitoring for Acyl Migration by Thin Layer Chromatography (TLC)
This protocol can be used to assess the stability of this compound under specific reaction conditions.
-
Set up the primary reaction as planned.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot immediately (e.g., by adding a drop of acetic acid if the reaction is basic, or a drop of pyridine if the reaction is acidic).
-
Spot the quenched aliquot onto a TLC plate alongside a spot of the starting material.
-
Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or by staining with a solution such as p-anisaldehyde, ceric ammonium molybdate, or potassium permanganate followed by gentle heating).
-
The appearance of new spots, particularly those with a similar but not identical Rf value to the starting material, may indicate the formation of isomers through acyl migration.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting low reactivity of acetylated glycosyl donors
Welcome to the technical support center for acetylated glycosyl donors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low reactivity during glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my acetylated glycosyl donor showing low reactivity?
Acetylated glycosyl donors are known to be "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups.[1][2][3] This electronic effect destabilizes the formation of the key oxocarbenium ion intermediate, which is crucial for the glycosylation reaction to proceed, thus leading to lower reactivity compared to "armed" donors with electron-donating protecting groups like benzyl ethers.[1][3]
Q2: What is the "armed-disarmed" concept in glycosylation?
The "armed-disarmed" principle, introduced by Fraser-Reid, categorizes glycosyl donors based on the electronic properties of their protecting groups.[2][3]
-
Armed donors: Possess electron-donating groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive.[3]
-
Disarmed donors: Contain electron-withdrawing groups (e.g., acetyl, benzoyl esters), which decrease the electron density at the anomeric center, rendering the donor less reactive.[1][2][3]
This concept is fundamental to planning sequential glycosylation strategies.[3]
Q3: My reaction is sluggish with unreacted starting material. What can I do?
A sluggish reaction with a significant amount of unreacted starting material often points to suboptimal activation of the disarmed acetylated donor.[4] To improve the reaction rate, consider the following:
-
Increase Activator Equivalents: Gradually increase the amount of the Lewis acid promoter.
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can enhance the rate of activation and coupling. However, this must be done carefully to avoid side reactions.[5]
-
Switch to a Stronger Activator: If using a milder Lewis acid, switching to a more potent activator may be necessary.
Q4: I'm observing multiple spots on my TLC plate, and my yield is low. What's happening?
The formation of multiple byproducts is a common issue. This can be due to:
-
Incomplete reaction: Leading to a mix of starting materials and product.
-
Side reactions: Such as hydrolysis of the donor or acceptor if moisture is present.[6]
-
Anomerization: Formation of the undesired anomer.
-
Donor self-condensation: Where a highly reactive donor reacts with another donor molecule.[6]
-
Formation of stable intermediates: For donors with a participating group at C-2, such as the N-acetyl group in N-acetylglucosamine (GlcNAc), a stable 1,2-oxazoline byproduct can form, which is often a major cause of low yields.[7][8][9]
Troubleshooting Guides
Issue 1: Low to No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Donor Activation | Acetylated donors are "disarmed" and require potent activation. Increase the equivalents of the Lewis acid (e.g., TMSOTf, BF₃·Et₂O). Consider switching to a stronger Lewis acid system.[4] |
| Inappropriate Lewis Acid | The choice of Lewis acid is critical. For 1,2-trans glycosylation with participating acetyl groups, BF₃·Et₂O is often preferred. For more challenging couplings, the stronger TMSOTf may be necessary.[4] |
| Low Reaction Temperature | Glycosylations are often run at low temperatures to control selectivity. However, for disarmed donors, the activation energy may be too high. Gradually and carefully increase the reaction temperature.[5] |
| Moisture Contamination | Rigorously dry all glassware, solvents, and reagents. Use activated molecular sieves (3Å or 4Å) in the reaction mixture to scavenge any trace amounts of water that can hydrolyze the activated donor.[6] |
| Poor Nucleophilicity of Acceptor | If using a sterically hindered or electronically deactivated glycosyl acceptor, the reaction will be more challenging. Consider increasing the equivalents of the acceptor or using a higher reaction temperature. |
Issue 2: Formation of Stable Oxazoline Byproduct with GlcNAc Donors
Background: The N-acetyl group at the C-2 position of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) donors can participate in the reaction to form a highly stable 1,2-oxazoline intermediate. This intermediate is often unreactive towards the glycosyl acceptor, leading to very low yields of the desired glycoside.[7][8][9]
Troubleshooting Strategies
| Strategy | Description |
| Promoter Selection | The choice of promoter can influence the equilibrium between the desired glycosylation and the formation of the oxazoline. It is often necessary to screen different Lewis acids. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the reaction pathway. Acetonitrile, for example, can sometimes promote oxazoline formation. Consider less coordinating solvents like dichloromethane (DCM). |
| Use of Additives | The addition of certain salts or other additives can sometimes help to favor the desired reaction pathway. |
| Alternative Protecting Groups | To circumvent this issue, consider using a non-participating protecting group at the C-2 amino position, such as a phthalimido (Phth) or a trichloroethoxycarbonyl (Troc) group. These can be removed and replaced with an acetyl group later in the synthesis. |
Experimental Protocols
General Protocol for a Glycosylation Reaction with an Acetylated Donor
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: Add the acetylated glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4Å molecular sieves to the reaction flask.
-
Solvent: Add anhydrous dichloromethane (DCM) to dissolve the reagents.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C) using an appropriate cooling bath.
-
Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 eq. or BF₃·Et₂O, 1.5-3.0 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.
-
Work-up: Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Problem
Diagram 1: The "Armed" vs. "Disarmed" Principle
Caption: "Armed" vs. "Disarmed" Glycosyl Donors.
Diagram 2: Troubleshooting Workflow for Low Reactivity
References
- 1. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glycosyl Donors: 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in Focus
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Glycosylation Strategies
In the intricate field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical decision that profoundly influences the yield, stereoselectivity, and overall efficiency of a glycosylation reaction. This guide provides a comprehensive comparison of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal with other prominent classes of glycosyl donors, namely thioglycosides and glycosyl trichloroacetimidates. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Performance Comparison of Glycosyl Donors
The efficacy of a glycosyl donor is primarily assessed by its reactivity, the stereochemical outcome of the glycosylation, and the yield of the desired product. Below is a comparative summary of this compound (a peracetylated glycal), a representative thioglycoside, and a glycosyl trichloroacetimidate in the glycosylation of a common acceptor, allyl alcohol.
| Glycosyl Donor Class | Representative Donor | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| Peracetylated Lactal | Peracetylated Lactoside | Allyl Alcohol | BF₃·Et₂O | CH₂Cl₂ | 24% | β-only | [1] |
| Peracetylated Lactal (with reacetylation) | Peracetylated Lactoside | Allyl Alcohol | BF₃·Et₂O | CH₂Cl₂ | 76% | β-only | [1] |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Allyl Alcohol | N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | CH₂Cl₂ | High (qualitative) | N/A | [2] |
| Glycosyl Trichloroacetimidate | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Allyl Alcohol | TMSOTf | CH₂Cl₂ | 95% | 1:8 (α:β) | [3] |
Note: The data for the peracetylated lactoside is a close proxy for this compound. The stereochemical outcome for thioglycoside glycosylation can vary depending on the protecting groups and reaction conditions.
In-Depth Analysis of Glycosyl Donor Classes
This compound (Peracetylated Glycal)
Peracetylated glycals, such as this compound, are attractive glycosyl donors due to their stability and ease of preparation.[1] Activation is typically achieved with Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] A notable characteristic of using peracetylated sugar donors is the potential for deacetylation during the reaction, which can lead to the formation of byproducts and consequently lower yields of the desired fully protected glycoside.[1][4] A subsequent reacetylation step can significantly improve the isolated yield of the peracetylated product, as demonstrated in the glycosylation of allyl alcohol with a peracetylated lactoside where the yield increased from 24% to 76%.[1] The stereoselectivity is often directed by the participating group at the C-2 position; in the case of acetylated donors, this typically leads to the formation of 1,2-trans-glycosidic linkages.[5]
Thioglycosides
Thioglycosides are highly versatile and stable glycosyl donors widely used in modern oligosaccharide synthesis.[5] Their stability allows for a broad range of reaction conditions and protecting group manipulations. Activation is achieved using thiophilic promoters, with common systems including N-iodosuccinimide (NIS) and a catalytic amount of a strong acid like triflic acid (TfOH).[2] The reactivity of thioglycosides can be modulated by altering the electronic properties of the thiol aglycon and the protecting groups on the sugar, leading to the "armed-disarmed" strategy for chemoselective glycosylations.
Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are highly reactive glycosyl donors that are readily prepared from the corresponding 1-hydroxy sugars.[6] They can be activated under mild conditions using catalytic amounts of Lewis acids such as TMSOTf or BF₃·Et₂O.[6] These donors are known for their high reactivity and often provide good to excellent yields in glycosylation reactions.[3] The stereochemical outcome can be influenced by various factors, including the nature of the protecting groups, the solvent, and the temperature. The use of a participating group at C-2 generally leads to 1,2-trans-glycosides, while non-participating groups can lead to mixtures of anomers or predominantly 1,2-cis-products depending on the specific conditions.[3][7]
Experimental Protocols
General Procedure for Glycosylation with this compound (as a Peracetylated Donor)
This protocol is adapted from the glycosylation of allyl alcohol with a peracetylated lactoside.[1]
-
Preparation: To a solution of the peracetylated lactal donor (1.0 equiv) and allyl alcohol (4.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reacetylation (Optional but Recommended): Dissolve the crude product in a mixture of pyridine and acetic anhydride (1:1 v/v) and stir at room temperature. After completion, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
General Procedure for Glycosylation with a Thioglycoside Donor
This protocol is a general method using NIS/TfOH activation.[2]
-
Preparation: To a flame-dried flask containing a magnetic stir bar and activated molecular sieves (4 Å), add a solution of the thioglycoside donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Activation: Cool the mixture to the desired temperature (e.g., -40 °C) and add N-iodosuccinimide (NIS) (1.5 equiv).
-
Initiation: Add a catalytic amount of triflic acid (TfOH) (0.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the same temperature and monitor by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
General Procedure for Glycosylation with a Glycosyl Trichloroacetimidate Donor
This protocol is a general method using TMSOTf activation.[6]
-
Preparation: To a flame-dried flask containing a magnetic stir bar and activated molecular sieves (4 Å), add a solution of the glycosyl trichloroacetimidate donor (1.5 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Activation: Cool the mixture to the desired temperature (e.g., -78 °C).
-
Initiation: Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm slowly to room temperature while stirring and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with a few drops of triethylamine. Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing the Glycosylation Process
A typical chemical glycosylation workflow involves several key stages, from the preparation of the reactants to the final purification of the glycosylated product. The following diagram illustrates this general process.
Caption: A generalized workflow for a chemical glycosylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of "3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal" and thioglycosides
An Objective Comparison of Glycosyl Donors: 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal vs. Thioglycosides
Introduction
In the intricate field of synthetic carbohydrate chemistry, the stereoselective formation of the glycosidic bond is the most critical step. This process relies on the coupling of a glycosyl donor, an activated sugar moiety, with a glycosyl acceptor containing a free hydroxyl group. Among the vast arsenal of glycosyl donors developed, glycals and thioglycosides represent two of the most powerful and versatile classes. This guide provides a detailed, data-driven comparison between a specific glycal, this compound, and the broad class of thioglycosides. We will explore their synthesis, reactivity, and performance in glycosylation reactions, offering researchers and drug development professionals a clear perspective on their respective advantages and applications.
This compound is a fully protected glycal derived from lactose.[1] Glycals are cyclic enol ethers characterized by a double bond between carbons 1 and 2 of the carbohydrate ring. This feature makes them unique precursors for synthesizing various carbohydrate structures, particularly 2-deoxy-sugars.[2]
Thioglycosides are carbohydrate derivatives in which the anomeric hydroxyl group is replaced by a thiol-containing aglycon (e.g., -SPh, -SEt).[3][4] First reported in 1909, they have become indispensable building blocks in modern glycochemistry due to their excellent stability, tunable reactivity, and versatility in complex oligosaccharide assembly.[5][6]
Chemical Properties and Synthesis
A fundamental difference between these two donor classes lies in their structure and method of preparation.
| Feature | This compound | Thioglycosides |
| Core Structure | Cyclic enol ether (glycal) with a C1-C2 double bond.[1] | Anomeric C-S bond.[5] |
| CAS Number | 51450-24-9[7][8] | Varies with sugar and aglycon |
| Molecular Formula | C₂₄H₃₂O₁₅[9] | Varies |
| Molecular Weight | 560.50 g/mol [9] | Varies |
| Appearance | White crystalline solid.[1] | Typically white to off-white solids |
| General Synthesis | Prepared by the complete acetylation of D-lactal.[1] | Commonly synthesized via Lewis acid-mediated reaction of a per-acetylated sugar with a thiol (e.g., thiophenol, ethanethiol).[3][10] |
Glycosylation Reactions: A Comparative Analysis
The primary function of both molecules is to act as glycosyl donors. However, their activation mechanisms, reactivity, and the nature of the products they form are distinctly different.
Mechanism of Activation and Reactivity
This compound (Glycal) is activated by electrophilic addition across its C1-C2 double bond. Reagents like N-iodosuccinimide (NIS), iodonium dicollidine perchlorate (IDCP), or epoxidizing agents (e.g., DMDO) are used. This process generates a reactive intermediate, such as a 2-deoxy-2-iodo species or a 1,2-anhydrosugar (epoxide), which is then susceptible to nucleophilic attack by the glycosyl acceptor. The reaction fundamentally creates a 2-deoxygenated glycosidic linkage.
Thioglycosides are activated by a "thiophilic" promoter that targets the anomeric sulfur atom.[11] This generates a highly reactive oxocarbenium ion intermediate, which is then trapped by the glycosyl acceptor.[6] A key advantage of thioglycosides is their tunable reactivity. This is achieved through two main strategies:
-
Protecting Group Effects ("Armed-Disarmed"): Electron-donating protecting groups (e.g., benzyl ethers) on the sugar ring make the donor more reactive ("armed"), while electron-withdrawing groups (e.g., acetates, benzoates) make it less reactive ("disarmed"). This principle allows for sequential, one-pot glycosylations where an armed donor selectively reacts with a disarmed donor-acceptor.[6]
-
Aglycon Modification: The electronic properties of the thiol aglycon also modulate reactivity. For example, a p-nitrophenylthioglycoside is less reactive than a p-methylphenylthioglycoside.[6]
Caption: Activation pathways for glycals and thioglycosides.
Performance and Stereoselectivity
The outcome of a glycosylation reaction is judged by its yield and, most importantly, its stereoselectivity (the formation of an α- or β-linkage).
| Parameter | This compound | Thioglycosides |
| Product Type | Primarily 2-deoxy-glycosides. | Glycosides with a hydroxyl group at C-2 (unless a 2-deoxy donor is used). |
| Stereocontrol | Stereoselectivity can be challenging to control and is highly dependent on the reaction conditions, solvent, and the nature of the intermediate. | Stereocontrol is well-established. 1,2-trans linkages are achieved with high fidelity using participating protecting groups (e.g., acetate) at C-2. 1,2-cis linkages require non-participating groups (e.g., benzyl ether) and careful optimization of conditions.[12] |
| Reactivity Tuning | Limited. Reactivity is inherent to the glycal structure. | Highly tunable via "armed-disarmed" strategy and aglycon modification, enabling complex, one-pot synthetic sequences.[6] |
| Stability | Moderately stable; the enol ether can be sensitive to acidic conditions. | Very stable to a wide range of reaction conditions, allowing them to be carried through multiple synthetic steps.[5] They are stable to both acidic and basic conditions used for removing common protecting groups. |
| Promoters | Electrophilic reagents (NIS, IDCP, DMDO). | A wide array of thiophilic promoters (NIS/TfOH, DMTST, Cu(OTf)₂, FeCl₃, AuCl₃, etc.).[5][13][14] |
Quantitative Data from Representative Reactions
Direct comparison is challenging as reaction conditions are rarely identical. However, we can summarize typical outcomes from published data.
| Donor Type | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Yield | α/β Ratio | Reference |
| Thioglycoside | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | FeCl₃ | 94% | 1:1.4 | [13] |
| Thioglycoside | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | FeCl₃ | 85% | 1:3.6 | [13] |
| Thioglycoside | p-Octyloxyphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | PIFA / TfOH | 95% | >95% β | [5] |
| Glycal | Tri-O-acetyl-D-glucal | Methanol | (Not specified, typical acid catalysis for Ferrier rearrangement) | (Varies) | (Varies) | [2][15] |
Experimental Protocols
Protocol 1: General Glycosylation using a Thioglycoside Donor
This protocol is representative of a standard glycosylation using a thioglycoside donor activated by N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).
-
Preparation: The glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) are dissolved in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen). Activated molecular sieves (4 Å) are added.
-
Cooling: The reaction mixture is cooled to the desired temperature, typically between -40 °C and -20 °C.
-
Activation: N-Iodosuccinimide (NIS, 1.3 equivalents) is added to the stirred mixture.
-
Initiation: A catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equivalents), usually as a freshly prepared stock solution in DCM, is added dropwise.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the acceptor is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Triethylamine (Et₃N) may be added to neutralize the acid.
-
Workup: The mixture is allowed to warm to room temperature, filtered through celite, and washed with DCM. The organic layer is separated, washed with saturated Na₂S₂O₃ solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired glycoside.
Caption: Workflow for thioglycoside glycosylation.
Protocol 2: General Glycosylation using a Glycal Donor (via Epoxidation)
This protocol describes a two-step procedure for glycosylation using a glycal, proceeding through a 1,2-anhydrosugar intermediate.
-
Epoxidation: The glycal (e.g., Hexa-O-acetyl-D-lactal, 1.0 equivalent) is dissolved in anhydrous DCM. The solution is cooled to 0 °C. A solution of dimethyldioxirane (DMDO) in acetone (~0.07 M, 1.5 equivalents) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the solvent is removed under a stream of nitrogen to yield the crude 1,2-anhydrosugar, which is used immediately in the next step.
-
Glycosylation: The glycosyl acceptor (1.5 equivalents) is dissolved in anhydrous DCM in a separate flame-dried flask. A Lewis acid promoter (e.g., ZnCl₂, 1.0 equivalent) is added, and the mixture is stirred at room temperature.
-
Coupling: The crude 1,2-anhydrosugar, dissolved in anhydrous DCM, is added dropwise to the acceptor/promoter mixture.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: The mixture is diluted with DCM, and the organic layer is separated, washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield the 2-deoxy-glycoside.
Conclusion and Outlook
The choice between this compound and thioglycosides as glycosyl donors is dictated by the synthetic target and overall strategy.
Caption: Key feature comparison of glycosyl donors.
Hexa-O-acetyl-D-lactal and other glycals are invaluable for the synthesis of 2-deoxy-sugars, which are components of numerous natural products with important biological activities, such as cardiac glycosides and antibiotics. Their unique reactivity via the enol ether double bond opens up synthetic routes not accessible with other donors.
Thioglycosides remain the workhorse of complex oligosaccharide synthesis. Their exceptional stability, coupled with the ability to finely tune their reactivity, provides a level of control and predictability that is essential for the construction of large, intricate glycans. The development of new, more efficient, and catalytic activation methods continues to expand their utility.[14]
For researchers, the decision hinges on the desired final structure. If the target contains a 2-deoxy-sugar motif, a glycal donor is a logical choice. For nearly all other applications, particularly the assembly of complex oligosaccharides with standard 2-hydroxy functionalities, the robustness, versatility, and predictable stereocontrol offered by thioglycosides make them the superior alternative.
References
- 1. glycodepot.com [glycodepot.com]
- 2. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEXA-O-ACETYL-LACTAL synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hexa-O-acetyl-lactal | C24H32O15 | CID 2734746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferric Chloride Promoted Glycosidation of Alkyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]
A Comparative Guide to Glycosyl Donors: 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal vs. Trichloroacetimidate Donors
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry and drug development, the efficient and stereoselective formation of glycosidic bonds is paramount. The choice of glycosyl donor is a critical determinant of success in the synthesis of complex oligosaccharides and glycoconjugates. This guide provides an objective comparison between two prominent classes of glycosyl donors: peracetylated glycals, represented by 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, and the widely utilized trichloroacetimidate donors. This analysis is supported by experimental data on performance, detailed methodologies, and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound (Glycal Donor) | Trichloroacetimidate Donors |
| Donor Type | Unsaturated carbohydrate (glycal) | O-Glycosyl imidate |
| Activation | Electrophilic activation of the double bond | Lewis or Brønsted acid-catalyzed activation |
| Typical Promoters | NIS, IDCP, BF₃·OEt₂, TMSOTf | TMSOTf, BF₃·OEt₂, HClO₄-SiO₂ |
| Stereoselectivity | Often favors the formation of 2-deoxy-2-iodo or 2,3-unsaturated glycosides; stereoselectivity can be influenced by the promoter and acceptor. | Highly dependent on the C-2 participating group; can be tuned for either 1,2-trans (with participating groups) or 1,2-cis (with non-participating groups) glycosides. |
| Advantages | Access to 2-deoxyglycosides, stable precursors. | High reactivity, excellent leaving group, versatile for a wide range of acceptors, well-established methods. |
| Disadvantages | Can lead to side reactions like Ferrier rearrangement; direct comparison data is less abundant. | Moisture sensitive, potential for rearrangement to N-glycosyl trichloroacetamide byproduct.[1] |
Performance Comparison: A Data-Driven Analysis
While direct comparative studies between this compound and trichloroacetimidate donors are limited, we can draw meaningful comparisons from studies on structurally similar peracetylated glycals (e.g., tri-O-acetyl-D-glucal) and corresponding trichloroacetimidate donors. The following tables summarize representative data from the literature to illustrate the performance of each donor type in glycosylation reactions.
Table 1: Glycosylation with Acetylated Glycal Donors
| Glycal Donor | Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | La(NO₃)₃·6H₂O | Solvent-free | 94 | 85:15 | [2] |
| Tri-O-acetyl-D-glucal | Methanol | La(NO₃)₃·6H₂O | Solvent-free | 92 | 82:18 | [2] |
| Tri-O-acetyl-D-galactal | 1-Naphthol | BF₃·OEt₂ | CH₂Cl₂ | 94 | - | [3] |
Table 2: Glycosylation with Trichloroacetimidate Donors
| Trichloroacetimidate Donor | Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| Per-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | Methyl 2,3-O-isopropylidene-β-D-xylopyranoside | Not specified | Not specified | High | Predominantly β | [4] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | 87 | 1:1.5 | |
| Per-O-benzoyl-β-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf | CH₂Cl₂ | 91 | 1:19 |
Mechanistic Pathways
The stereochemical outcome of a glycosylation reaction is intrinsically linked to its underlying mechanism. Glycals and trichloroacetimidates proceed through distinct pathways.
Glycosylation using this compound (a Glycal) involves the electrophilic activation of the endocyclic double bond. The promoter attacks the double bond, leading to the formation of a reactive intermediate, such as an oxocarbenium ion or a covalent adduct (e.g., a 2-iodo-glycosyl species with NIS). The glycosyl acceptor then attacks the anomeric center, typically from the less hindered face, to form the glycosidic linkage. This process often results in the formation of 2,3-unsaturated or 2-deoxy-2-functionalized glycosides.
Trichloroacetimidate donors , on the other hand, are activated by a Lewis or Brønsted acid, which protonates the nitrogen atom of the imidate, converting the trichloroacetimidate into an excellent leaving group.[3] The departure of this leaving group generates a highly reactive oxocarbenium ion intermediate. The stereochemical outcome is then largely dictated by the nature of the protecting group at the C-2 position. A participating group (e.g., an acetyl group) will lead to the formation of a dioxolanium ion intermediate, resulting in a 1,2-trans product. In the absence of a participating group, a mixture of α and β anomers can be formed, with the ratio influenced by factors such as the solvent, temperature, and the anomeric effect.
Caption: Generalized pathways for glycosylation reactions.
Experimental Protocols
General Protocol for Glycosylation using an Acetylated Glycal (e.g., this compound)
This protocol is a general representation and may require optimization for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add the acetylated glycal donor (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents). Dissolve the mixture in a dry, aprotic solvent (e.g., dichloromethane, CH₂Cl₂). Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C). Add the promoter (e.g., N-iodosuccinimide (NIS), 1.5 equivalents) in one portion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
References
- 1. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and O-Glycosidic Linkage Conformational Analysis of 13C-Labeled Oligosaccharide Fragments of an Antifreeze Glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: Acetylated vs. Benzylated Lactal Donors in Glycosylation
A Comparative Guide for Researchers in Glycochemistry and Drug Development
The strategic selection of protecting groups on glycosyl donors is a cornerstone of successful oligosaccharide synthesis. The reactivity of the donor dictates the conditions required for glycosidic bond formation and significantly influences the yield and stereochemical outcome of the reaction. This guide provides an objective comparison of the reactivity of two commonly employed classes of lactal donors: those protected with acetyl groups and those with benzyl groups. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the optimal donor for their synthetic targets.
The Electronic Influence of Protecting Groups: A Fundamental Divide
The difference in reactivity between acetylated and benzylated lactal donors stems from the distinct electronic properties of these protecting groups. Acetyl groups are electron-withdrawing, which reduces the electron density at the anomeric center. This effect, often termed "disarming," leads to a less reactive glycosyl donor that typically requires more forceful activation conditions.
Conversely, benzyl groups are electron-donating, thereby increasing the electron density at the anomeric center. This "arming" effect results in a more reactive glycosyl donor that can be activated under milder conditions. This fundamental difference in electronic character is a key determinant in planning a glycosylation strategy.
Quantitative Comparison of Reactivity
Table 1: Glycosylation with Acetylated Lactal Donors (Tri-O-acetyl-D-glucal)
| Promoter/Catalyst | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| BF₃·OEt₂ | Various alcohols | Not specified | High | Predominantly α |
| La(NO₃)₃·6H₂O | Benzyl alcohol | 10 min | 94 | 85:15[1] |
| La(NO₃)₃·6H₂O | Methanol | 15 min | 92 | 82:18[1] |
| Pd(MeCN)₂Cl₂ | Glucoside acceptor | Not specified | 88 | Not specified |
| Perfluorophenylboronic acid | Benzyl alcohol | Not specified | up to 92 | Mainly α[2] |
Table 2: Glycosylation with Benzylated Lactal Donors (Tri-O-benzyl-D-glucal)
| Promoter/Catalyst | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| FeCl₃/C | Various alcohols/phenols | Not specified | 47-92 | Not specified[3] |
| Y(OTf)₃ or Gd(OTf)₃ | Benzyl alcohol | Not specified | Moderate to good | Exclusive α in most cases |
Note: The data presented is compiled from different studies and should be interpreted as representative examples rather than a direct, controlled comparison.
The data consistently indicates that acetylated glucal donors, such as tri-O-acetyl-D-glucal, are versatile and provide good to excellent yields, often with high α-selectivity, particularly in Ferrier-type rearrangements.[2][4][5] Benzylated glucal donors are generally more reactive and can also provide high yields with excellent stereoselectivity.[3]
Experimental Protocols
Detailed methodologies for key glycosylation reactions involving both acetylated and benzylated lactal donors are provided below.
Protocol 1: Ferrier Glycosylation using Tri-O-acetyl-D-glucal with a Lewis Acid Catalyst
This protocol is a general procedure for the synthesis of 2,3-unsaturated glycosides.
Materials:
-
Tri-O-acetyl-D-glucal (1.0 equiv)
-
Alcohol acceptor (1.1-1.5 equiv)
-
Lewis Acid Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), 10-20 mol%)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add tri-O-acetyl-D-glucal and the alcohol acceptor.
-
Dissolve the reactants in anhydrous DCM and add activated molecular sieves.
-
Cool the mixture to the desired temperature (typically ranging from -20 °C to room temperature).
-
Add the Lewis acid catalyst dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and wash the pad with DCM.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-unsaturated glycoside.
Protocol 2: Glycosylation using a Benzylated Glucal Donor
This protocol describes a general approach for the glycosylation of an alcohol using a benzylated glucal donor.
Materials:
-
Tri-O-benzyl-D-glucal (1.0 equiv)
-
Alcohol acceptor (1.2 equiv)
-
Promoter system (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH))
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the benzylated glucal donor, the alcohol acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).
-
Add NIS to the mixture and stir for an additional 15 minutes.
-
Add a catalytic amount of TfOH dropwise.
-
Allow the reaction to proceed, monitoring its progress by TLC.
-
Once the reaction is complete, quench with triethylamine.
-
Warm the mixture to room temperature, dilute with DCM, and filter through Celite®.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the glycosylated product.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized mechanisms for the activation of acetylated and benzylated lactal donors.
Caption: Activation of an acetylated lactal donor.
Caption: Activation of a benzylated lactal donor.
Conclusion
The choice between acetylated and benzylated lactal donors is a critical decision in the design of a glycosylation strategy. Acetylated donors, being "disarmed," are generally less reactive and often favored for their stability and utility in specific transformations like the Ferrier rearrangement. In contrast, "armed" benzylated donors exhibit higher reactivity, allowing for glycosylations under milder conditions, which can be advantageous when dealing with sensitive substrates. By understanding the fundamental principles of their reactivity and utilizing the appropriate activation protocols, researchers can effectively harness the distinct characteristics of each donor class to achieve their synthetic goals in the complex landscape of carbohydrate chemistry.
References
- 1. Synthesis of Benzyl 2-Deoxy-C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Dual Nature of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in Glycosylation Chemistry: A Comparative Guide
For researchers and professionals in the fields of chemical synthesis and drug development, the choice of a suitable glycosyl donor is a critical step in the construction of complex oligosaccharides and glycoconjugates. Among the various donors available, 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a fully protected derivative of the disaccharide lactal, presents a unique set of advantages and disadvantages. This guide provides an objective comparison of its performance with alternative glycosylation strategies, supported by experimental data and detailed protocols.
Advantages of this compound: Stability and Stereocontrol
One of the primary advantages of using this compound lies in the stability conferred by its acetyl protecting groups. These groups render the molecule less prone to degradation and facilitate its handling and purification. Furthermore, the acetyl groups play a crucial role in directing the stereochemical outcome of glycosylation reactions.
The primary utility of acetylated glycals like hexa-O-acetyl-D-lactal is in the Ferrier rearrangement , a powerful reaction for the synthesis of 2,3-unsaturated glycosides. This reaction, typically catalyzed by a Lewis acid, proceeds through a delocalized allyloxocarbenium ion intermediate. This mechanism inherently favors the formation of the α-anomer, providing a degree of stereocontrol.
The general workflow for a Lewis acid-catalyzed glycosylation using an acetylated glycal is depicted below:
Disadvantages and Limitations
Despite its utility, the use of this compound is not without its drawbacks. The acetyl groups, while providing stability, can also lead to the formation of stable oxazoline byproducts, particularly when N-acetylated sugars are involved in the synthesis. This can complicate the purification process and reduce the overall yield of the desired product.
Furthermore, while the Ferrier rearrangement generally favors the α-anomer, achieving high stereoselectivity can be challenging and is often dependent on the specific Lewis acid catalyst, solvent, and reaction temperature. The formation of the β-anomer as a minor product is common, necessitating careful purification to isolate the desired stereoisomer.
Performance Comparison with Alternative Glycosyl Donors
To provide a clear comparison, the following table summarizes the performance of acetylated glycals in the Ferrier rearrangement against other common classes of glycosyl donors. The data is compiled from various studies and serves as a general guide.
| Glycosyl Donor Class | Typical Promoter/Activator | General Yield Range | Stereoselectivity | Key Advantages | Key Disadvantages |
| Acetylated Glycals | Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Moderate to High | Predominantly α | Stability, readily available | Formation of byproducts, moderate stereoselectivity |
| Thioglycosides | Thiophilic promoters (e.g., NIS/TfOH) | High | Controllable (α or β) | Versatile, stable, tunable reactivity | Requires stoichiometric promoters, potential for sulfur-containing byproducts |
| Glycosyl Imidates | Brønsted or Lewis Acids | High | Generally good | Highly reactive, good yields | Moisture sensitive, can be unstable |
| Glycosyl Phosphates | Lewis Acids (e.g., TMSOTf) | High | Often highly stereoselective | Good leaving group, high reactivity | Can be challenging to prepare |
Experimental Protocols
General Experimental Protocol for Ferrier Rearrangement using an Acetylated Glycal
The following is a representative protocol for the Lewis acid-catalyzed glycosylation of an alcohol with an acetylated glycal.
Materials:
-
Acetylated glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal as a model) (1.0 eq)
-
Alcohol acceptor (1.1 - 1.5 eq)
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) (catalytic to stoichiometric amounts)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the acetylated glycal and the alcohol acceptor in anhydrous DCM is cooled to the desired temperature (typically ranging from -78 °C to room temperature) under an inert atmosphere (e.g., argon or nitrogen).
-
The Lewis acid catalyst is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
The logical relationship in choosing a glycosylation strategy can be visualized as follows:
A Comparative Guide to the Stereoselectivity of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of glycosylation reactions is a critical factor in the synthesis of complex carbohydrates and glycoconjugates. The choice of glycosyl donor plays a pivotal role in determining the anomeric selectivity (α/β ratio) of the newly formed glycosidic bond. This guide provides a comparative analysis of the stereoselectivity of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a glycosyl donor in comparison to other relevant acetylated glycals. The information presented is supported by experimental data to aid researchers in selecting the appropriate glycosyl donor for their synthetic targets.
Stereoselectivity in Ferrier Glycosylation: A Comparative Analysis
The Ferrier glycosylation is a powerful method for the synthesis of 2,3-unsaturated glycosides, which are versatile intermediates in carbohydrate chemistry. The stereoselectivity of this reaction is influenced by various factors, including the nature of the glycal donor, the acceptor, and the Lewis acid catalyst.
A key study has demonstrated the stereoselectivity of this compound in a Ferrier glycosylation reaction with benzyl alcohol, catalyzed by boron trifluoride etherate (BF₃·OEt₂). This reaction yielded a mixture of the corresponding α- and β-glycosides in a 6:1 ratio, indicating a moderate preference for the α-anomer.
To provide a comprehensive comparison, the stereoselectivity of other acetylated glycals in similar glycosylation reactions is presented in the table below.
| Glycosyl Donor | Acceptor | Catalyst/Promoter | Solvent | α:β Ratio | Yield (%) | Reference |
| This compound | Benzyl alcohol | BF₃·OEt₂ | Not specified | 6:1 | 92 | [1] |
| 3,4,6-Tri-O-acetyl-D-glucal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Pd(MeCN)₂Cl₂ | CH₂Cl₂ | 9:1 | 85 | [2] |
| 3,4,6-Tri-O-acetyl-D-galactal | 2-Naphthol | BF₃·OEt₂ | CH₂Cl₂ | >20:1 | 94 | [3] |
| Peracetylated d- and l-fucopyranosyl donors | Diacetone-d-glucofuranose | NIS/TMSOTf | Not specified | Concentration dependent | Not specified | [4] |
Table 1: Comparison of Stereoselectivity in Glycosylation Reactions with Acetylated Glycals. This table summarizes the stereochemical outcomes of glycosylation reactions using different acetylated glycal donors, highlighting the influence of the donor structure and reaction conditions on the α/β ratio.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the glycosylation reactions discussed.
General Procedure for Ferrier Glycosylation with BF₃·OEt₂
To a solution of the acetylated glycal (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added boron trifluoride etherate (BF₃·OEt₂) (1.0-2.0 equivalents) dropwise under an inert atmosphere. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired glycosides.[3]
General Procedure for Palladium-Catalyzed Glycosylation
In a flame-dried flask under an inert atmosphere, the acetylated glycal (1.0 equivalent), the glycosyl acceptor (1.2 equivalents), and the palladium catalyst (e.g., Pd(MeCN)₂Cl₂, 10 mol%) are dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure glycosides.[2]
General Procedure for NIS/TMSOTf-Promoted Glycosylation
To a stirred suspension of the glycosyl donor (1.0 equivalent), the glycosyl acceptor (1.2 equivalents), and activated molecular sieves in anhydrous dichloromethane (CH₂Cl₂) at a low temperature (e.g., -20 °C) is added N-iodosuccinimide (NIS) (2.0 equivalents). After a brief period, a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equivalents) is added. The reaction is stirred at this temperature and monitored by TLC. Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[4]
Logical Workflow of a Typical Glycosylation Experiment
The following diagram illustrates the general workflow for a chemical glycosylation experiment, from the preparation of reactants to the analysis of the products.
Figure 1. A generalized workflow for a chemical glycosylation experiment.
Conclusion
The stereoselectivity of glycosylation is a multifaceted challenge that is highly dependent on the specific reaction partners and conditions. This compound demonstrates a moderate preference for the formation of the α-anomer in Ferrier glycosylation. In comparison, other acetylated glycals, such as peracetylated glucal and galactal, can exhibit higher α-selectivity under different catalytic systems. The choice of protecting groups on the glycosyl donor can also significantly influence the stereochemical outcome. This guide provides a starting point for researchers to make informed decisions when designing synthetic routes towards complex oligosaccharides, emphasizing the importance of considering various glycosyl donors and reaction conditions to achieve the desired stereoselectivity.
References
- 1. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Glycosyl Donors in Complex Oligosaccharide Synthesis: Evaluating Peracetylated Glycals and Their Alternatives
For researchers and professionals in drug development and glycobiology, the efficient synthesis of complex oligosaccharides is paramount. The choice of the glycosyl donor is a critical factor that dictates the yield, stereoselectivity, and overall success of a glycosylation reaction. This guide provides a comparative overview of various glycosyl donors, with a focus on the class of peracetylated glycals, which includes compounds like 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, and contrasts them with more commonly employed, highly efficient alternatives.
Overview of Glycosyl Donors
Glycosyl donors are molecules containing a leaving group at the anomeric carbon, which can be activated to react with a glycosyl acceptor (a nucleophile, typically a hydroxyl group of another sugar) to form a glycosidic bond. The nature of the leaving group and the protecting groups on the sugar ring profoundly influences the donor's reactivity and the stereochemical outcome of the glycosylation.[1]
This guide compares the following classes of glycosyl donors:
-
Peracetylated Sugars/Glycals: These are readily accessible and inexpensive donors activated by Lewis acids.[2][3][4]
-
Glycosyl Halides: Among the earliest glycosyl donors used, they are highly reactive but can be unstable.
-
Thioglycosides: Valued for their stability and tunable reactivity, making them suitable for complex, multi-step syntheses.[5]
-
Glycosyl Trichloroacetimidates: Highly reactive donors that are activated by catalytic amounts of a Lewis acid, often providing high yields and stereoselectivity.[1]
Comparative Data of Glycosyl Donors
The following table summarizes the key performance characteristics of different glycosyl donor classes. The data represents typical outcomes and can vary based on the specific substrates and reaction conditions.
| Glycosyl Donor Class | Typical Yields | Stereoselectivity | Stability | Activator/Promoter | Key Advantages | Key Disadvantages |
| Peracetylated Sugars/Glycals | Moderate to Low[2][4] | Variable; often gives mixtures. Can be influenced by participating groups. | High (good shelf life) | Stoichiometric Lewis Acids (e.g., BF₃·OEt₂, TMSOTf)[2][3][4] | Inexpensive, readily prepared. | Low yields, side reactions (e.g., orthoester formation, Ferrier rearrangement for glycals), requires strong activators.[2][4][6] |
| Glycosyl Halides | Good to High | Good with neighboring group participation. | Low (often prepared in situ) | Heavy metal salts (e.g., AgOTf, Ag₂CO₃) | High reactivity. | Instability, requires stoichiometric and often toxic promoters. |
| Thioglycosides | Good to High | Good; can be controlled by conditions. | High | Various (e.g., NIS/TfOH, DMTST, BSP/Tf₂O)[5] | Stable, tunable reactivity (armed-disarmed strategy), suitable for one-pot synthesis.[5] | Activation can require harsh conditions or toxic reagents. |
| Glycosyl Trichloroacetimidates | High to Excellent | Excellent; highly dependent on solvent and protecting groups. | Moderate | Catalytic Lewis Acids (e.g., TMSOTf, BF₃·OEt₂)[1] | High reactivity, high yields, uses catalytic activators.[1] | Can be moisture-sensitive, may require careful handling. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducible results in oligosaccharide synthesis. Below are generalized protocols for key glycosylation reactions using different donor types.
Protocol 1: Glycosylation using a Peracetylated Sugar Donor
This protocol is a generalized procedure for the activation of a peracetylated glycosyl donor with a Lewis acid, followed by the introduction of an acceptor and a subsequent re-acetylation step to improve yields by converting partially deprotected byproducts back to the desired product.[2]
Materials:
-
Peracetylated glycosyl donor (e.g., Penta-O-acetyl-β-D-glucose)
-
Glycosyl acceptor with a single free hydroxyl group
-
Anhydrous dichloromethane (DCM)
-
Lewis Acid (e.g., BF₃·OEt₂ or TMSOTf)
-
Molecular sieves (3Å or 4Å, activated)
-
Pyridine
-
Acetic anhydride
-
Standard workup and purification reagents
Procedure:
-
The glycosyl donor (1.0 eq.) and glycosyl acceptor (1.2 eq.) are dissolved in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Activated molecular sieves are added, and the mixture is stirred at room temperature for 30 minutes.
-
The mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
The Lewis acid (1.0-2.0 eq.) is added dropwise.
-
The reaction is stirred and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with triethylamine or pyridine.
-
The mixture is filtered, and the filtrate is washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is dissolved in a mixture of pyridine and acetic anhydride and stirred overnight for re-acetylation.
-
The re-acetylated mixture is worked up and purified by silica gel chromatography to yield the final oligosaccharide.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol describes a common method for activating thioglycoside donors using N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).
Materials:
-
Thioglycoside donor (1.2 eq.)
-
Glycosyl acceptor (1.0 eq.)
-
Anhydrous DCM
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in DCM
-
Molecular sieves (4Å, activated)
Procedure:
-
The thioglycoside donor, glycosyl acceptor, and activated molecular sieves are combined in a flask under an inert atmosphere.
-
Anhydrous DCM is added, and the mixture is stirred at room temperature for 30-60 minutes.
-
The mixture is cooled to the reaction temperature (e.g., -40 °C).
-
NIS (1.5 eq.) is added, and the mixture is stirred for 5 minutes.
-
A catalytic amount of TfOH (0.1 eq.) is added.
-
The reaction progress is monitored by TLC.
-
Once the donor is consumed, the reaction is quenched with triethylamine.
-
The reaction mixture is diluted with DCM and filtered through Celite.
-
The filtrate is washed with a saturated solution of Na₂S₂O₃ and brine.
-
The organic layer is dried, concentrated, and purified by silica gel chromatography.
Visualizing Synthesis Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships between different glycosylation strategies.
Caption: A comparison of workflows for different glycosyl donors.
The diagram above illustrates the typical reaction sequences for three common classes of glycosyl donors. The workflow for peracetylated donors often includes an additional re-acetylation step to improve the overall yield, a step not typically required for more efficient donors like thioglycosides and trichloroacetimidates.
Caption: The central pathway of a chemical glycosylation reaction.
This diagram shows the generalized mechanism for a glycosylation reaction. A glycosyl donor is activated by a promoter, leading to a reactive intermediate at the anomeric carbon. This intermediate is then attacked by the nucleophilic glycosyl acceptor to form the desired glycosidic linkage. The efficiency of this process and the minimization of side products are key differentiators between various glycosyl donor strategies.
Conclusion
The synthesis of complex oligosaccharides requires a careful selection of building blocks and reaction strategies. While peracetylated glycals like this compound are easily accessible starting materials, their application as glycosyl donors in complex syntheses is hampered by lower yields and the potential for side reactions.[2][4] Modern glycosylation chemistry has largely shifted towards more reliable and efficient donors, such as thioglycosides and glycosyl trichloroacetimidates . These alternatives offer greater stability, higher yields, and superior stereocontrol, making them the preferred choice for the demanding assembly of biologically relevant complex oligosaccharides. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each donor class is essential for the successful design and execution of synthetic carbohydrate chemistry.
References
- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 2. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Decisive Influence of Acetyl Protecting Groups on Glycosylation Outcomes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful oligosaccharide synthesis. Among the arsenal of available options, the seemingly simple acetyl group wields a profound influence over the stereochemical outcome and overall efficiency of glycosylation reactions. This guide provides an objective comparison of the performance of acetyl protecting groups against other alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your synthetic strategy.
The primary role of a protecting group is to temporarily mask a reactive functional group, but in carbohydrate chemistry, their impact extends far beyond simple steric hindrance. Acetyl groups, in particular, actively participate in the glycosylation reaction, a phenomenon known as neighboring group participation, which is pivotal in controlling the formation of specific stereoisomers.
Directing the Stereochemistry: The Power of Neighboring Group Participation
An acetyl group at the C-2 position of a glycosyl donor is instrumental in the stereoselective formation of 1,2-trans-glycosidic linkages. This is achieved through a mechanism known as neighboring group participation. During the reaction, the carbonyl oxygen of the C-2 acetyl group attacks the anomeric center as the leaving group departs, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields one face of the sugar ring, compelling the incoming glycosyl acceptor to attack from the opposite face, thus ensuring the formation of the 1,2-trans product. For glucose and galactose donors, this results in the stereoselective formation of β-glycosides, while for mannose donors, it leads to α-glycosides.
In contrast, non-participating protecting groups, such as benzyl ethers, do not form this cyclic intermediate. Consequently, glycosylation reactions with benzyl-protected donors often result in a mixture of α and β anomers, with the ratio being influenced by factors like the solvent, temperature, and the nature of the glycosyl donor and acceptor.
The "Disarming" Effect: A Double-Edged Sword
The electron-withdrawing nature of the acetyl group has a significant impact on the reactivity of the glycosyl donor. This "disarming" effect reduces the electron density at the anomeric center, making the donor less reactive. While this can be advantageous in preventing unwanted side reactions, it often necessitates the use of more forceful activation conditions or longer reaction times compared to "armed" donors protected with electron-donating groups like benzyl ethers. This difference in reactivity forms the basis of the "armed-disarmed" strategy in oligosaccharide synthesis, where a more reactive "armed" donor can be selectively coupled to an acceptor in the presence of a less reactive "disarmed" donor.
Quantitative Comparison of Glycosylation Outcomes
The following tables summarize quantitative data from various studies, highlighting the influence of the C-2 protecting group on the yield and stereoselectivity of glycosylation reactions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Methanol | Silver Carbonate | Dichloromethane | 85 | 15:85 | [1][2] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide | Methanol | Silver Carbonate | Dichloromethane | 80 | 80:20 | [2][3] |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Dichloromethane | 92 | <5:95 | [1][2] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Dichloromethane | 88 | 50:50 | [2][3] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Trichloroacetimidate | Cholesterol | TMSOTf | Dichloromethane | 90 | 10:90 | [1][2] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate | Cholesterol | TMSOTf | Dichloromethane | 85 | 75:25 | [2][3] |
Table 1: Comparison of Glycosylation Outcomes with Acetyl vs. Benzyl Protecting Groups. This table illustrates the dramatic difference in stereoselectivity between participating acetyl groups, which consistently favor the 1,2-trans (β for glucose) product, and non-participating benzyl groups, which lead to mixtures of anomers or favor the α-anomer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in your own research.
Protocol 1: General Procedure for Per-O-acetylation of a Monosaccharide
Materials:
-
Monosaccharide (e.g., D-glucose)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the monosaccharide (1.0 equiv) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add acetic anhydride (5.0 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the per-O-acetylated sugar.
Protocol 2: Schmidt Trichloroacetimidate Glycosylation with an Acetylated Donor
Materials:
-
Per-O-acetylated glycosyl donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Trichloroacetonitrile
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular sieves (4 Å)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Formation of the Trichloroacetimidate Donor: a. Dissolve the per-O-acetylated sugar (1.0 equiv) in anhydrous DCM. b. Add trichloroacetonitrile (1.5 equiv) and DBU (0.1 equiv). c. Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). d. Concentrate the reaction mixture and purify the crude product by silica gel chromatography.
-
Glycosylation: a. To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.2 equiv), the trichloroacetimidate donor (1.0 equiv), and activated 4 Å molecular sieves in anhydrous DCM. b. Cool the mixture to -40 °C. c. Add a solution of TMSOTf (0.1 equiv) in anhydrous DCM dropwise. d. Stir the reaction at -40 °C and monitor by TLC. e. Upon completion, quench the reaction with triethylamine. f. Filter the reaction mixture through a pad of Celite, wash with DCM, and concentrate the filtrate. g. Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Protocol 3: Zemplén Deacetylation
Materials:
-
Acetylated glycoside
-
Anhydrous methanol
-
Sodium methoxide solution (0.5 M in methanol)
-
Amberlite IR120 (H+) resin
-
TLC plates
Procedure:
-
Dissolve the acetylated glycoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite IR120 (H+) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deacetylated product.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and experimental workflows discussed.
Caption: Mechanism of 1,2-trans stereocontrol via neighboring group participation.
Caption: A typical experimental workflow for glycosylation using an acetylated donor.
Conclusion
The choice of protecting group is a critical parameter in glycosylation chemistry, with the acetyl group playing a particularly influential role. Its ability to direct the formation of 1,2-trans glycosidic linkages through neighboring group participation is a powerful tool for achieving stereocontrol. While the disarming effect of acetyl groups necessitates consideration of reaction conditions, the predictability and high stereoselectivity they offer make them an indispensable component of the synthetic chemist's toolbox for the construction of complex oligosaccharides and glycoconjugates. This guide provides a foundational understanding and practical data to aid in the rational design of glycosylation strategies.
References
Comparative analysis of promoters for activating acetylated glycals
A Comparative Guide to Promoters for Activating Acetylated Glycals in Glycosylation Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the efficient activation of acetylated glycals is a critical step. This guide provides an objective comparison of various promoters used to activate acetylated glycals, such as tri-O-acetyl-D-glucal, for O-glycosylation reactions. The selection of an appropriate promoter is paramount as it significantly influences reaction efficiency, stereoselectivity, and overall yield. This analysis is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable promoter for specific synthetic goals.
Performance Comparison of Promoters
The activation of acetylated glycals typically proceeds via the Ferrier rearrangement to yield 2,3-unsaturated glycosides. The choice of promoter, most commonly a Lewis acid, dictates the outcome of this transformation. The following table summarizes the performance of several promoters in the glycosylation of acetylated glycals with various alcohol acceptors, highlighting key metrics such as reaction time, yield, and anomeric selectivity.
| Promoter | Glycal Donor | Acceptor | Solvent | Reaction Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| BF₃·OEt₂ | Tri-O-acetyl-D-galactal | 1-Naphthol | DCM | 20 min | 94 | - | [1] |
| Tri-O-acetyl-D-glucal | Various alcohols | Not specified | Not specified | High | Predominantly α | [2] | |
| Bi(OTf)₃ | Tri-O-acetyl-D-galactal | 1-Naphthol | DCM | 20 min | 92 | - | [1] |
| FeCl₃ | Tri-O-acetyl-D-galactal | 1-Naphthol | DCM | 30 min | 78 | - | [1] |
| TMSOTf | Tri-O-acetyl-D-galactal | 1-Naphthol | DCM | 1 h | 65 | - | [1] |
| Sc(OTf)₃ | Tri-O-acetyl-D-galactal | 1-Naphthol | DCM | 1 h | 50 | - | [1] |
| Zn(OTf)₂ | Tri-O-acetyl-D-galactal | 1-Naphthol | DCM | 1 h | Trace | - | [1] |
| La(NO₃)₃·6H₂O | Tri-O-acetyl-D-glucal | Benzyl alcohol | Solvent-free | 10 min | 94 | 85:15 | [2] |
| Tri-O-acetyl-D-glucal | Methanol | Solvent-free | 15 min | 92 | 82:18 | [2] | |
| Tri-O-acetyl-D-glucal | Phenol | Solvent-free | 20 min | 90 | 80:20 | [2] | |
| B(C₆F₅)₃ | Acetylated Glycals | Various alcohols | Not specified | Not specified | High | Predominantly α | [3][4] |
| Pd(MeCN)₂Cl₂ | O(3)-Acylated Glycals | Various alcohols | Not specified | Not specified | High | α-selective | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
General Procedure for Lewis Acid-Promoted Glycosylation of Tri-O-acetyl-D-galactal with 1-Naphthol[1]
To a solution of tri-O-acetyl-D-galactal (1.0 equivalent) and 1-naphthol (1.2 equivalents) in dry dichloromethane (DCM, 2 mL), the respective Lewis acid promoter (20 mol%) was added at room temperature. The reaction mixture was stirred for the time indicated in the table. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with DCM and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Ferrier Glycosylation using Lanthanum(III) Nitrate Hexahydrate[2]
A mixture of 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the alcohol acceptor (1.1 mmol) was treated with Lanthanum(III) nitrate hexahydrate (5 mol%). The reaction mixture was stirred at room temperature under solvent-free conditions for the time specified in the table. The reaction progress was monitored by TLC. Upon completion, water was added to the reaction mixture, and the product was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography.
Reaction Mechanisms and Pathways
The activation of acetylated glycals by a promoter, typically a Lewis acid, initiates the formation of a key oxocarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol acceptor, leading to the formation of the glycosidic bond.
Caption: General pathway for promoter-activated glycosylation of acetylated glycals.
The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the promoter, the structure of the glycal and the acceptor, the solvent, and the reaction temperature. For instance, strong Lewis acids like TMSOTf can favor an Sₙ1-like pathway, while weaker Lewis acids such as BF₃·OEt₂ may promote an Sₙ2-like mechanism, leading to different stereoselectivities.[6]
Experimental Workflow
A typical workflow for a comparative study of promoters for the activation of acetylated glycals is outlined below.
Caption: A logical workflow for the comparative analysis of different promoters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Oligosaccharides from 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structure of synthesized oligosaccharides is paramount for their function and efficacy. This guide provides a comparative overview of the validation of oligosaccharide structures synthesized using 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal as a starting material. We present experimental data, detailed analytical protocols, and a comparison with an alternative synthetic route.
The synthesis of complex carbohydrates is a challenging field, and the confirmation of the desired product's structure is a critical final step. This compound is a versatile starting material for the synthesis of various oligosaccharides, particularly derivatives of N-acetyllactosamine, a common disaccharide unit in many biologically important glycans. This guide will focus on the synthesis and validation of a model oligosaccharide, methyl O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside, derived from an acetylated D-lactal.
Comparative Synthesis Routes
The synthesis of the target peracetylated N-acetyllactosamine derivative can be achieved through various pathways. Here, we compare the approach starting from D-lactal with an alternative method utilizing a glycosyl oxazoline derivative.
| Feature | Synthesis from Acetylated D-Lactal | Alternative Synthesis (Glycosyl Oxazoline Method) |
| Starting Material | This compound (or a silylated precursor) | 2-methyl-[4,6-di-O-acetyl-1,2-dideoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyrano]-[2',1':4,5]-2-oxazoline |
| Key Reaction | Hetero-Diels-Alder reaction followed by glycosylation | Oxazoline-mediated glycosylation |
| Typical Yield | High yield for the initial cycloaddition; overall yield for the multi-step process is moderate to good.[1] | Generally good to high yields for the glycosylation step. |
| Stereoselectivity | The hetero-Diels-Alder reaction and subsequent steps can be controlled to achieve high stereoselectivity for the β-glycosidic linkage.[1] | The oxazoline method is well-established for the stereoselective formation of 1,2-trans-glycosidic linkages (β-linkage in this case). |
| Protecting Groups | Acetyl groups are present from the start and are retained in the final product. | Acetyl groups are also utilized for protection and are present in the final product. |
Structural Validation: A Multi-faceted Approach
Confirming the intricate three-dimensional structure of a synthesized oligosaccharide requires a combination of powerful analytical techniques. The primary methods for the validation of our target compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of oligosaccharides in solution.[2][3] For peracetylated oligosaccharides, the signals are often well-resolved in the ¹H NMR spectrum, allowing for the determination of the monosaccharide composition, anomeric configuration (α or β), and the linkage positions between the sugar units.
Key NMR Observables for Structural Validation:
| Parameter | Information Gained |
| ¹H Chemical Shifts | Identification of individual proton environments. The downfield shift of anomeric protons is characteristic. |
| ¹³C Chemical Shifts | Identification of individual carbon environments. The chemical shifts of anomeric carbons and carbons involved in the glycosidic linkage are particularly informative. |
| ¹H-¹H Coupling Constants (J-couplings) | Determination of the relative stereochemistry of protons on the sugar ring, which helps to confirm the identity and conformation of the monosaccharide units. |
| 2D NMR (COSY, TOCSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals and establishment of through-bond correlations to determine the connectivity between sugar residues. |
| Nuclear Overhauser Effect (NOE) | Provides through-space correlations between protons, which is crucial for determining the glycosidic linkage position and the overall 3D conformation of the oligosaccharide. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and composition of the oligosaccharide.[4][5] Fragmentation analysis (MS/MS or MSⁿ) can further reveal the sequence of monosaccharide units and the branching pattern.
Key MS Observables for Structural Validation:
| Technique | Information Gained |
| MALDI-TOF or ESI-MS | Accurate determination of the molecular weight of the synthesized oligosaccharide, confirming its elemental composition. |
| MS/MS Fragmentation | Provides information on the sequence of monosaccharides by observing the fragmentation pattern of glycosidic bond cleavages. |
Experimental Protocols
Synthesis of Methyl O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside from D-Lactal (Adapted from Toepfer & Schmidt, 1993)[1]
This synthesis involves a multi-step process starting with a protected D-lactal. A key step is the inverse-type hetero-Diels-Alder reaction to introduce the nitrogen functionality at the C-2 position of the glucose unit.
-
Hetero-Diels-Alder Reaction: An O-silyl-protected D-lactal undergoes a thermal inverse-type hetero-Diels-Alder reaction with an azodicarboxylate to form a dihydrooxadiazine derivative.[1]
-
Glycoside Formation: The dihydrooxadiazine derivative is treated with methanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) to yield the methyl lactoside derivative.[1]
-
Deprotection and N-Acetylation: The silyl protecting groups are removed, followed by hydrogenolytic debenzylation and N-acetylation to afford the final peracetylated N-acetyllactosamine derivative.[1]
Alternative Synthesis via the Glycosyl Oxazoline Method
This method utilizes a pre-formed disaccharide oxazoline as a glycosyl donor.
-
Preparation of the Oxazoline Donor: A suitable protected disaccharide is converted into a 2-methyl-oxazoline derivative.
-
Glycosylation: The disaccharide oxazoline is reacted with methanol as the glycosyl acceptor in the presence of a promoter, such as a Lewis acid, to form the methyl glycoside. This reaction proceeds with high β-selectivity.
Validation Workflow
The following workflow outlines the key steps in validating the structure of the synthesized oligosaccharide.
Detailed Analytical Protocols
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified, lyophilized oligosaccharide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ for peracetylated compounds).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.
-
Experiments:
-
1D ¹H NMR: Acquire a standard proton spectrum to assess purity and identify key signals.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D COSY: To establish ¹H-¹H correlations within each sugar residue.
-
2D TOCSY: To identify all protons belonging to a single spin system (i.e., a single sugar residue).
-
2D HSQC: To correlate each proton with its directly attached carbon.
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage.
-
2D NOESY or ROESY: To identify through-space correlations between protons, confirming the glycosidic linkage and providing conformational information.
-
2. Mass Spectrometry:
-
Sample Preparation:
-
MALDI-TOF: Co-crystallize a small amount of the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI plate.
-
ESI-MS: Dissolve the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid or ammonium acetate) for infusion or LC-MS analysis.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) is preferred for accurate mass measurements.
-
Analysis:
-
MS Scan: Acquire a full scan to determine the molecular weight of the parent ion.
-
MS/MS Scan: Select the parent ion for fragmentation and acquire the product ion spectrum to obtain sequence information.
-
By employing these rigorous synthetic and analytical methodologies, researchers can confidently determine the structure of oligosaccharides synthesized from this compound and other precursors, ensuring the reliability of their findings and the quality of their materials for further biological and pharmaceutical applications.
References
- 1. Mass spectrometric detection of multiple extended series of neutral highly fucosylated N-acetyllactosamine oligosaccharides in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyllactosamine | C14H25NO11 | CID 439271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mzCloud – N Acetyl D lactosamine [mzcloud.org]
Safety Operating Guide
Proper Disposal of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, a biochemical assay reagent.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on safety data sheets for similar acetylated sugar compounds, it is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors. In case of a spill, it should be absorbed with an inert material such as vermiculite, sand, or earth, and then placed in a suitable, sealed container for disposal.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound.
-
Segregate it as a non-halogenated organic solid waste. Do not mix with other waste types, especially incompatible chemicals.
-
-
Containerization:
-
Use a clearly labeled, leak-proof, and chemically compatible container for waste accumulation.
-
The label should include the chemical name ("this compound"), the quantity, and any associated hazards.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.
-
Keep the container tightly closed to prevent the release of any vapors.
-
-
Arranging for Disposal:
-
Contact a licensed and reputable chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a detailed description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of disposal, as well as all communications and documentation from the waste disposal company.
-
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C24H32O15 | [2] |
| Molecular Weight | 560.50 g/mol | [2] |
| Appearance | Likely a solid | N/A |
| Storage Temperature | Room temperature | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3,6,2',3',4',6'-Hexa-O-acetyl-D-lactal, including detailed operational and disposal plans to foster a secure research environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51450-24-9 |
| Appearance | White to slightly yellow crystals or crystalline powder. |
| Molecular Formula | C24H32O15 |
| Molecular Weight | 560.5 g/mol |
| Storage | Store in a freezer at -20°C. |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. | Conforming to EN166 or OSHA's 29 CFR 1910.133. |
| Hands | Chemical-resistant gloves. | Nitrile rubber or neoprene gloves are suitable. |
| Respiratory | NIOSH-approved respirator. | Required when handling large quantities or in poorly ventilated areas to avoid dust inhalation. |
| Body | Laboratory coat. | To prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound from receipt to use in the laboratory.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
-
Storage:
-
Immediately transfer the container to a designated freezer set at -20°C for stable storage.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Conduct all weighing and handling operations within a well-ventilated chemical fume hood.
-
-
Handling and Use:
-
Wear the full complement of recommended PPE.
-
Use dedicated spatulas and weighing boats for transferring the compound.
-
Avoid generating dust. If dust is formed, ensure respiratory protection is worn.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet.
-
Disposal Plan: Managing Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | Items such as gloves, weighing boats, and paper towels that have come into contact with the chemical should be collected in a designated, sealed hazardous waste container. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned container as per institutional guidelines. |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
